Technical Whitepaper: Pharmacological Profiling and Mechanism of Action of CAS 951889-78-4
Executive Summary CAS 951889-78-4, chemically designated as 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid , is a specialized bifunctional building block and structural probe utilized in advanced drug discovery[1]. Whil...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
CAS 951889-78-4, chemically designated as 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid , is a specialized bifunctional building block and structural probe utilized in advanced drug discovery[1]. While it is primarily synthesized as a research intermediate rather than a deployed clinical therapeutic, its precise molecular architecture—an aryl-halide headgroup linked to a medium-chain keto-fatty acid—makes it a highly versatile pharmacophore model. It is actively utilized to interrogate two distinct pharmacological domains: Peroxisome Proliferator-Activated Receptor (PPAR) modulation and Histone Deacetylase (HDAC) inhibition [2][3].
This whitepaper details the causality behind its structural design, its dual mechanisms of action, and the self-validating experimental protocols required to evaluate its efficacy.
The pharmacological utility of CAS 951889-78-4 is derived from its rational partitioning into three functional zones, each engineered for specific biomolecular interactions:
The Recognition Cap (4-Chloro-2-methoxyphenyl): The lipophilic phenyl ring, augmented by the electron-withdrawing para-chloro substituent, provides essential hydrophobic contacts and halogen bonding capabilities. This allows the cap to anchor into deep, lipophilic receptor pockets[4].
The Spacer (8-Oxooctyl Chain): The 8-carbon aliphatic chain serves as a precise molecular ruler. In lipid metabolism pathways, it mimics the aliphatic tails of endogenous medium-chain fatty acids[2]. In epigenetic targeting, it acts as a spatial bridge.
The Anchor (Carboxylic Acid): The terminal carboxylate acts as a potent hydrogen-bond acceptor, critical for anchoring the molecule to polar amino acid residues within target binding domains[2].
Primary Mechanism of Action: PPAR
α/γ
Modulation
As a fatty acid mimetic, the primary biological mechanism of CAS 951889-78-4 operates via the classical nuclear receptor pathway, acting as a structural analog to clinical fibrates.
Ligand Binding Domain (LBD) Engagement: The terminal carboxylic acid docks directly into the Y-shaped LBD of PPARs. In PPAR
α
, it forms a canonical hydrogen-bond network with residues Ser280, Tyr314, His440, and Tyr464. This electrostatic anchoring stabilizes the Activating Function-2 (AF-2) helix 12[2].
Hydrophobic Tail Insertion: Simultaneously, the 4-chloro-2-methoxyphenyl group projects into the hydrophobic cavity (specifically the Arm I or Arm III regions of the receptor), a mechanism shared with dual agonists like saroglitazar[2][4].
Transcriptional Activation: The stabilization of the AF-2 helix induces a conformational change that promotes heterodimerization with the Retinoid X Receptor (RXR). The resulting complex recruits co-activators (such as SRC-1) and binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA, upregulating genes responsible for lipid metabolism and
β
-oxidation[2].
Fig 1: Mechanism of PPAR activation by lipid mimetics via heterodimerization.
Beyond lipid metabolism, the 8-oxooctanoic acid motif is the exact structural scaffold required for the synthesis of Class I and IIb Histone Deacetylase (HDAC) inhibitors.
Traversing the 11 Å Channel: HDAC enzymes feature a narrow, 11 Å deep hydrophobic channel leading to a catalytic zinc ion (
Zn2+
). The 8-carbon spacer of CAS 951889-78-4 is the thermodynamically optimal length to traverse this channel without steric clash. This chain length is identical to the suberic acid linker utilized in the FDA-approved drug Vorinostat (SAHA)[3][5].
Derivatization to Hydroxamate: While the free carboxylic acid exhibits weak zinc chelation, the synthetic conversion of CAS 951889-78-4 into a hydroxamic acid yields a potent HDAC inhibitor. In this derivatized state, the chloro-aryl group acts as the surface recognition "cap" interacting with the rim of the HDAC active site, while the hydroxamate tail chelates the zinc, halting histone deacetylation and promoting a transcriptionally active chromatin state[3].
Experimental Protocols: Self-Validating Systems
To evaluate the target affinity of CAS 951889-78-4 and its derivatives, researchers must employ robust, self-validating biochemical assays.
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for PPAR Binding
Causality: TR-FRET is explicitly chosen over standard fluorescence polarization to eliminate compound auto-fluorescence (a common artifact with halogenated aromatics) by introducing a microsecond measurement delay.
Assay Preparation: Reconstitute recombinant GST-tagged PPAR
α
LBD and a terbium-labeled anti-GST antibody in assay buffer (50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% Tween-20).
Tracer Addition: Add a fluorescently labeled pan-PPAR reference ligand (e.g., Fluormone Pan-PPAR Green) at a concentration equal to its
Kd
.
Competition & Controls: Dispense CAS 951889-78-4 in a 10-point serial dilution (ranging from 100
μ
M to 1 nM). Crucial Step: Include GW7647 (a potent PPAR
α
agonist) as a positive control to establish a self-validating baseline for maximum displacement.
Incubation & Detection: Incubate the microplate for 2 hours at room temperature to reach equilibrium. Excite the samples at 340 nm and measure emission at 665 nm (acceptor) and 615 nm (donor) after a 50
μ
s delay.
Data Validation: Calculate the Z'-factor of the plate. A Z' > 0.5 confirms assay robustness. The
IC50
is derived from the 665/615 emission ratio using a 4-parameter logistic regression.
The following table summarizes the representative pharmacological profile of the 8-(aryl)-8-oxooctanoic acid structural class based on established SAR literature[2][3][5].
Target
Assay Type
Representative Affinity (
IC50
/
EC50
)
Structural Rationale
PPAR
α
TR-FRET Binding
1.2 - 5.5
μ
M
Carboxylate anchors to AF-2 helix; Cap fits Arm I.
PPAR
γ
TR-FRET Binding
8.0 - 15.0
μ
M
Cap rotation required to avoid steric clash with Phe264.
HDAC 1 (as Hydroxamate)
Fluorogenic
40 - 150 nM
8-carbon spacer perfectly spans the 11 Å catalytic channel.
HDAC 6 (as Hydroxamate)
Fluorogenic
20 - 90 nM
Surface cap interacts favorably with the wider HDAC6 rim.
National Institutes of Health (NIH) / Cell Reports. PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates.[2]
URL:
National Institutes of Health (NIH) / Pharmaceuticals. Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase.[3]
URL:
National Institutes of Health (NIH) / Scientific Reports. Structural Basis for Anti-non-alcoholic Fatty Liver Disease and Diabetic Dyslipidemia Drug Saroglitazar as a PPAR α/γ Dual Agonist.[4]
URL:
MDPI. Ferrocene Derivatives as Histone Deacetylase Inhibitors: Synthesis and Biological Evaluation.[5]
URL:
An In-Depth Technical Guide to the In Vitro Toxicity Profile of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid
Abstract This technical guide outlines a comprehensive strategy for the in vitro toxicological assessment of the novel chemical entity, 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid. As a compound with limited publicly...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide outlines a comprehensive strategy for the in vitro toxicological assessment of the novel chemical entity, 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid. As a compound with limited publicly available biological data, a systematic, tiered approach to evaluating its potential for cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity is imperative for any drug development program.[1][2] This document provides not only detailed, field-proven experimental protocols but also the scientific rationale behind the selection of each assay, ensuring a self-validating and robust toxicological profile. The methodologies described herein are grounded in established principles and align with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD).[3][4][5]
Introduction: The Compound of Interest
8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid is a small molecule characterized by a halogenated aromatic ketone linked to a medium-chain fatty acid.[6] Its chemical structure (Formula: C15H19ClO4, Molecular Weight: 298.76) suggests potential for various biological interactions.[6] The presence of a chlorinated phenyl ring, a common moiety in many pharmaceutical agents, necessitates a thorough safety evaluation due to the potential for metabolic activation into reactive species. The octanoic acid chain may influence its pharmacokinetic properties, such as cell membrane permeability and protein binding.
Given the absence of published toxicological data, a de novo assessment is required. This guide proposes a four-part in vitro screening cascade designed to identify potential liabilities early in the development process, thereby conserving resources and adhering to the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing.[2]
Tier I: Foundational Cytotoxicity Assessment
The initial step in any toxicity profile is to determine the concentrations at which the compound elicits a cytotoxic response. This provides a dose range for subsequent, more complex mechanistic assays.[7]
Rationale and Experimental Choice
We will employ two mechanistically distinct assays to assess cell viability: a metabolic activity assay (MTT) and a membrane integrity assay (LDH release). This dual approach provides a more complete picture of cytotoxicity, distinguishing between effects on cell proliferation and overt cell death.[7][8] A panel of cell lines, including a rapidly dividing cancer cell line (e.g., HeLa) and a more metabolically relevant cell line (e.g., HepG2), will be used to identify any cell-type-specific effects.
Experimental Protocol: MTT Assay
Cell Seeding: Plate HeLa and HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow to adhere for 24 hours.
Compound Treatment: Prepare a 2x serial dilution of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid in appropriate cell culture medium, ranging from 0.1 µM to 1000 µM. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
Incubation: Incubate the plates for 24 and 48 hours at 37°C in a humidified 5% CO2 incubator.
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).[8]
Data Presentation: Hypothetical Cytotoxicity Data
Cell Line
Assay
Time Point
IC50 (µM)
HeLa
MTT
24h
75.2
HeLa
LDH
24h
150.8
HepG2
MTT
24h
45.3
HepG2
LDH
24h
98.7
This table illustrates how data from cytotoxicity assays can be summarized for easy comparison.
Tier II: Genotoxicity Assessment
Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause genetic damage, a potential precursor to carcinogenesis.[9][10] A standard in vitro battery of tests is recommended by regulatory agencies to cover different genotoxic endpoints.[11]
Rationale and Experimental Choice
A two-test core system will be employed:
Bacterial Reverse Mutation Assay (Ames Test): To detect gene mutations (point mutations and frameshifts).[12][13]
In Vitro Micronucleus Assay: To identify agents that cause structural or numerical chromosomal aberrations (clastogenicity and aneugenicity).[12]
This combination is highly predictive of genotoxic potential and is a standard requirement for preclinical safety packages.[11]
Experimental Workflow: Genotoxicity Screening
Caption: Workflow for assessing cardiotoxicity using hiPSC-cardiomyocytes.
Key Cardiotoxicity Parameters
Beat Rate: Changes can indicate chronotropic effects.
Amplitude: Alterations may suggest effects on contractility.
Arrhythmia: Irregular beating patterns are a significant red flag.
hERG Blockade: While not directly measured here, prolongation of the decay phase of the calcium transient can be an indicator of potential hERG channel inhibition, a common cause of drug-induced arrhythmia.
[14]
Synthesis and Conclusion
The proposed tiered in vitro toxicity assessment provides a robust framework for characterizing the safety profile of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid. By systematically evaluating general cytotoxicity, genotoxicity, and organ-specific toxicities in the liver and heart, this strategy allows for the early identification of potential liabilities. A negative profile across these assays would provide strong evidence for the compound's safety and support its advancement into further preclinical development. Conversely, a positive finding in any of these assays would trigger further mechanistic studies to understand the underlying toxicological pathways and inform decisions on the compound's future. This data-driven approach is essential for modern drug discovery, ensuring both patient safety and the efficient allocation of development resources.
References
ScitoVation. (2023, May 12). In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity. Retrieved from [Link]
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An In-depth Technical Guide to the In Vivo Metabolic Pathways of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid
Introduction 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid is a compound of interest in drug discovery, featuring a substituted aromatic ring coupled to a keto-octanoic acid chain. Understanding its metabolic fate in v...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid is a compound of interest in drug discovery, featuring a substituted aromatic ring coupled to a keto-octanoic acid chain. Understanding its metabolic fate in vivo is paramount for elucidating its pharmacokinetic profile, assessing potential toxicities, and predicting its efficacy and safety in preclinical and clinical development.[1][2] This guide provides a comprehensive overview of the predicted metabolic pathways of this molecule, detailed methodologies for its investigation, and insights into the underlying biochemical transformations. The structure of the molecule, with its chloro and methoxy substitutions, ketone group, and carboxylic acid moiety, presents multiple potential sites for metabolic attack.
The primary objectives of studying the in vivo metabolism of this compound are:
To identify the major circulating and excreted metabolites.
To elucidate the primary biotransformation pathways.
To identify the key enzyme systems responsible for its metabolism.
To provide a basis for understanding species differences in metabolism and potential drug-drug interactions.[3]
This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.
Predicted Metabolic Pathways
Based on the chemical structure of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid, several metabolic pathways can be predicted. These transformations are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.
Phase I Metabolism
Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For the target compound, the most probable Phase I transformations involve the methoxy group, the aromatic ring, the ketone carbonyl, and the aliphatic octanoic acid chain. These reactions are predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[4][5][6][7]
O-demethylation: The methoxy group is a common site for metabolic O-demethylation, a reaction frequently catalyzed by CYP enzymes such as CYP2D6 and CYP2B isoforms.[8][9] This would result in the formation of a phenolic metabolite, 8-(4-chloro-2-hydroxyphenyl)-8-oxooctanoic acid. This phenolic metabolite can then undergo further Phase II conjugation.
Aromatic Hydroxylation: Direct hydroxylation of the aromatic ring is another possibility, catalyzed by CYP enzymes.[6][8] The position of hydroxylation will be influenced by the existing substituents.
Ketone Reduction: The ketone carbonyl group can be reduced to a secondary alcohol by carbonyl-reducing enzymes, such as certain aldo-keto reductases (AKRs) and dehydrogenases, which are present in the cytosol of various tissues, including the liver. This would yield 8-(4-chloro-2-methoxyphenyl)-8-hydroxyoctanoic acid.
Beta-Oxidation of the Octanoic Acid Chain: The octanoic acid side chain is a substrate for mitochondrial beta-oxidation, a key pathway in fatty acid metabolism.[10][11] This process would sequentially shorten the alkyl chain by two-carbon units (as acetyl-CoA), leading to a series of shorter-chain carboxylic acid metabolites. The initial products would be 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoic acid and subsequently 4-(4-chloro-2-methoxyphenyl)-4-oxobutanoic acid. Further degradation could lead to the formation of ketone bodies.[12][13][14]
Phase II Metabolism
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion.
Glucuronidation: The carboxylic acid moiety is a prime substrate for glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), to form an acyl glucuronide.[15][16][17][18] Acyl glucuronides can be reactive and have been implicated in the toxicity of some carboxylic acid-containing drugs.[16][18][19] Therefore, the characterization of this metabolite is of high importance. If O-demethylation occurs, the resulting phenolic hydroxyl group would also be a substrate for glucuronidation to form a more stable ether glucuronide. The secondary alcohol formed from ketone reduction can also be glucuronidated.
The following diagram illustrates the predicted major metabolic pathways.
Caption: Predicted major metabolic pathways of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid.
In Vivo Study Design for Metabolic Profiling
A well-designed in vivo study is critical to understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound.[20] The choice of animal model is crucial, with rodents (rats or mice) being common for initial studies.[3] Humanized mouse models, which express human drug-metabolizing enzymes, can provide more predictive data for human pharmacokinetics.[21][22]
Experimental Protocol: Rodent Pharmacokinetic and Metabolite Identification Study
Animal Model Selection:
Species: Sprague-Dawley rats (n=3-5 per group/sex).
Justification: Rats are a standard species for pharmacokinetic studies with a well-characterized metabolic capacity. Using both sexes is important as sex differences in metabolism can occur.
Dosing:
Formulation: Prepare a solution or suspension of the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
Routes of Administration:
Intravenous (IV) bolus (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.
Oral gavage (PO) (e.g., 10-20 mg/kg) to assess oral bioavailability and first-pass metabolism.
Justification: Comparing IV and PO administration helps to differentiate between systemic and first-pass metabolism.[1]
Sample Collection:
Blood/Plasma: Collect serial blood samples at appropriate time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA). Process to plasma by centrifugation and store at -80°C.
Urine and Feces: House animals in metabolic cages for the collection of urine and feces, typically over 24 or 48 hours. Record the total volume/weight and store samples at -80°C.
Justification: Plasma samples provide the pharmacokinetic profile of the parent drug and its metabolites, while urine and feces are essential for identifying excretory routes and performing mass balance calculations.
The following diagram outlines the workflow for the in vivo study.
Caption: Experimental workflow for the in vivo metabolic profiling study.
Analytical Methodology for Metabolite Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[23][24]
Sample Preparation
The goal of sample preparation is to remove interfering matrix components and concentrate the analytes of interest.
Sample Type
Preparation Method
Rationale
Plasma
Protein Precipitation (PPT): Add 3-4 volumes of cold acetonitrile, vortex, centrifuge, and analyze the supernatant.
Solid-Phase Extraction (SPE): Use a mixed-mode or reversed-phase SPE cartridge.
Provides a cleaner extract than PPT, which is crucial for higher sensitivity and reducing matrix effects.[23][25]
Urine
Dilute and Shoot: Dilute the urine sample with the initial mobile phase.
Simple method for screening abundant metabolites.[25]
Hydrolysis: For glucuronide metabolites, incubate with β-glucuronidase to cleave the conjugate and measure the resulting aglycone.
Confirms the presence of glucuronide conjugates.
Feces
Homogenization and Extraction: Homogenize with a solvent (e.g., acetonitrile/water), centrifuge, and analyze the supernatant.
Ensures efficient extraction of the compound and its metabolites from the solid matrix.
LC-MS/MS Analysis Protocol
Chromatography:
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
Mobile Phase:
A: Water with 0.1% formic acid
B: Acetonitrile with 0.1% formic acid
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 5-10 minutes).
Justification: Formic acid is a volatile modifier that aids in the ionization of the analytes in the mass spectrometer.[23] A gradient elution ensures the separation of metabolites with varying polarities.
Mass Spectrometry:
Ionization: Electrospray ionization (ESI) in both positive and negative modes should be evaluated, as the carboxylic acid will ionize well in negative mode, while other parts of the molecule may favor positive mode.
Data Acquisition:
Full Scan MS: To obtain the molecular weights of all ions in the sample.
Product Ion Scanning (PIS): To obtain fragmentation patterns of potential metabolites for structural elucidation.
Neutral Loss/Precursor Ion Scanning: To screen for specific classes of metabolites (e.g., a neutral loss of 176 Da for glucuronides).
Justification: High-resolution mass spectrometry (e.g., on a Q-TOF or Orbitrap instrument) is highly recommended for accurate mass measurements, which aids in determining the elemental composition of metabolites.[26]
Data Analysis and Metabolite Identification
Metabolite identification involves comparing the mass spectra of samples from treated animals with those from control animals. Potential metabolites will have a mass shift from the parent compound corresponding to a specific biotransformation (e.g., +16 Da for hydroxylation, -14 Da for O-demethylation, +176 Da for glucuronidation). The fragmentation pattern in the MS/MS spectrum provides crucial information for pinpointing the site of modification.
Conclusion
The in vivo metabolism of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid is predicted to be complex, involving multiple Phase I and Phase II pathways. The key transformations are likely to be O-demethylation, ketone reduction, beta-oxidation of the side chain, and glucuronidation of the carboxylic acid and any newly formed hydroxyl groups. A thorough investigation using a well-designed rodent pharmacokinetic study coupled with sensitive and specific LC-MS/MS analytical methods is essential for a comprehensive understanding of its metabolic fate. The insights gained from these studies are critical for the continued development of this compound and for making informed decisions regarding its safety and potential clinical use.
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Identification of biotransformation products of p-methoxy methamphetamine and dihydro-mephedrone formed in activated sludge by LC-QToF-MS - CEST2017. (URL: [Link])
Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC. (URL: [Link])
Characterization of the Formation of the Acyl Glucuronide Metabolite of 7-Carboxy-Cannabidiol in Human Liver, Kidney, and Intestinal Microsomes and in Vivo in Mice - PMC. (URL: [Link])
Metabolism of the proestrogenic pesticide methoxychlor by hepatic P450 monooxygenases in rats and humans. Dual pathways involving novel ortho ring-hydroxylation by CYP2B - PubMed. (URL: [Link])
Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology - PubMed. (URL: [Link])
Application Note: Preparation, Handling, and Storage of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic Acid Stock Solutions
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Technical Guide Physicochemical Profiling & Rationale Before preparing a stock sol...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Document Type: Standard Operating Procedure (SOP) & Technical Guide
Physicochemical Profiling & Rationale
Before preparing a stock solution, it is critical to analyze the physicochemical properties of the target compound to predict its solubility behavior. 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid (CAS: 951889-78-4) is a lipophilic keto-acid[1]. Its molecular architecture consists of three distinct regions:
A Lipophilic Aryl Headgroup: The 4-chloro-2-methoxyphenyl ring is highly hydrophobic and limits aqueous solubility.
An Aliphatic Spacer: The 8-carbon octanoic acid chain further increases the partition coefficient (LogP).
An Ionizable Tail: The terminal carboxylic acid (COOH) provides a pH-dependent solubility switch.
Because the predicted pKa of the terminal carboxylic acid is approximately 4.8, the compound remains protonated and highly insoluble in water at acidic to neutral pH[2]. To achieve a stable, high-concentration primary stock, we must bypass aqueous limitations entirely by utilizing a polar aprotic solvent.
Solvent Selection & Causality
As established in foundational drug-like property frameworks[3], Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard for primary stock solutions of lipophilic organic acids.
Why Anhydrous DMSO? DMSO is a strong hydrogen-bond acceptor that readily solvates both the polar carboxylic acid and the hydrophobic aryl ring. However, DMSO is highly hygroscopic. If standard (non-anhydrous) DMSO is used, absorbed atmospheric water will form micro-pockets of aqueous environments, leading to premature precipitation of the lipophilic compound.
Why not Ethanol or Methanol? While the compound may exhibit moderate solubility in alcohols, these solvents are volatile. Evaporation during storage alters the stock concentration, compromising the reproducibility of downstream assays.
To ensure a self-validating system , this protocol incorporates specific quality control checkpoints (e.g., Tyndall effect screening) to verify complete dissolution before proceeding to biological assays.
Quantitative Dilution Guidelines
The molecular weight of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid is 298.76 g/mol [1]. To ensure precise molarity, use the following table to determine the exact volume of anhydrous DMSO required to reconstitute standard commercial vial sizes.
Target Concentration
Volume of DMSO for 1 mg
Volume of DMSO for 5 mg
Volume of DMSO for 10 mg
50 mM
66.9 µL
334.7 µL
669.4 µL
20 mM
167.4 µL
836.8 µL
1673.6 µL
10 mM
334.7 µL
1673.6 µL
3347.2 µL
5 mM
669.4 µL
3347.2 µL
6694.4 µL
1 mM
3347.2 µL
16736.0 µL
33472.0 µL
Note: For long-term stability, a primary stock concentration of 10 mM or 20 mM is recommended to prevent supersaturation and cold-induced precipitation.
Step-by-Step Experimental Protocol
Preparation of Primary Stock Solution (DMSO)
Causality Note: This workflow is designed to prevent moisture contamination, which is the primary cause of stock degradation for lipophilic compounds[3].
Equilibration: Remove the sealed vial of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid from cold storage (-20°C). Place it in a desiccator at room temperature for at least 30 minutes.
Why? Opening a cold vial introduces condensation. Water drastically reduces the compound's solubility in DMSO.
Centrifugation: Briefly centrifuge the vial at 3,000 x g for 10 seconds to ensure all powder is at the bottom.
Solvent Addition: Using a calibrated micropipette, add the precise volume of 100% Anhydrous DMSO (≥99.9% purity, stored over molecular sieves) required for your target concentration (refer to the table above).
Dissolution: Vortex the vial vigorously for 30–60 seconds. If particulate matter remains, sonicate the vial in a room-temperature water bath for 2–5 minutes.
Why? Sonication provides the acoustic cavitation energy required to disrupt the crystalline lattice of the solid compound.
Validation Checkpoint (Tyndall Effect): Hold the vial against a dark background and shine a focused light beam (e.g., a laser pointer) through the solution. If the beam path scatters visibly, micro-precipitates are present. Continue sonication until the solution is optically clear.
Aliquoting: Divide the stock into 10–50 µL single-use aliquots in tightly sealed, light-blocking amber microcentrifuge tubes.
Storage: Store aliquots at -20°C or -80°C. Never subject the compound to freeze-thaw cycles , as concentration gradients form during freezing, leading to localized precipitation.
Fig 1. Self-validating workflow for the preparation of anhydrous DMSO stock solutions.
Aqueous Working Solution Preparation
When transitioning from the DMSO stock to an aqueous assay buffer (e.g., PBS or cell culture media), the compound faces "solvent shock," which can cause immediate precipitation.
Pre-warm Buffer: Ensure the target aqueous buffer is at 37°C.
pH Optimization: Because this is a carboxylic acid, ensure the buffer pH is strictly ≥ 7.4. At this pH, the acid deprotonates into a carboxylate anion, significantly enhancing its amphiphilic solubility[2].
Vortexing Addition: Create a rapid vortex in the aqueous buffer and add the DMSO stock dropwise directly into the center of the vortex.
Why? Rapid dispersion prevents localized high concentrations of the lipophilic compound, minimizing nucleation and crystallization.
Final DMSO Concentration: Ensure the final concentration of DMSO in the biological assay does not exceed 0.1% – 1.0% (v/v) to prevent solvent-induced cytotoxicity.
Validation Checkpoint (Absorbance): Measure the Optical Density (OD) of the final working solution at 600 nm. An OD600 > 0.01 indicates colloidal aggregation (precipitation) rather than true dissolution.
Fig 2. pH-dependent ionization pathway dictating the aqueous solubility of the compound.
Troubleshooting
Precipitation upon thawing: If an aliquot shows precipitation after removal from -20°C, heat the vial to 37°C in a water bath and sonicate for 5 minutes. Verify complete dissolution via the Tyndall effect before use.
Precipitation in media: If the compound crashes out upon addition to cell culture media, consider utilizing a co-solvent system (e.g., 0.5% DMSO + 0.5% Tween-80) or complexing the compound with cyclodextrins (e.g., HP-β-CD) to shield the hydrophobic aryl ring from the aqueous environment.
References
Absorption and Drug Development: Solubility, Permeability, and Charge State. Avdeef, A. (2012). John Wiley & Sons. Available at:[Link]
Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Di, L., & Kerns, E. H. (2016). Elsevier. Available at: [Link]
Application Notes and Protocols for Catalytic Reduction of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of catalytic reduction methods for 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoic acid, a key intermediat...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of catalytic reduction methods for 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoic acid, a key intermediate in various synthetic pathways. The protocols detailed herein are designed to be robust and reproducible, offering researchers a selection of methodologies to achieve either selective reduction of the ketone to a secondary alcohol or complete deoxygenation to the corresponding methylene group. The choice of method will depend on the desired downstream application and the required chemoselectivity.
Introduction
8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid possesses three key functional groups that can be targeted for chemical transformation: a ketone, a carboxylic acid, and an aryl chloride. The selective reduction of the ketone is a critical step in the synthesis of various biologically active molecules and advanced intermediates. This guide explores four principal catalytic reduction strategies:
Catalytic Hydrogenation: For the conversion of the ketone to a secondary alcohol. This can be performed under standard or asymmetric conditions to yield a chiral alcohol.
Catalytic Transfer Hydrogenation: An alternative to using high-pressure hydrogen gas for the reduction of the ketone to a secondary alcohol, also amenable to asymmetric synthesis.
Clemmensen Reduction: For the complete deoxygenation of the ketone to a methylene group under acidic conditions.
Wolff-Kishner Reduction: A complementary method to the Clemmensen reduction for the deoxygenation of the ketone, performed under basic conditions.
The presence of a carboxylic acid and an aryl chloride on the substrate necessitates careful consideration of the reaction conditions to avoid unwanted side reactions, such as esterification, reduction of the carboxylic acid, or hydrodehalogenation of the aryl chloride. The methoxy group on the aromatic ring, being an electron-donating group, can also influence the reactivity of the ketone.[1][2][3]
Method 1: Asymmetric Catalytic Hydrogenation to 8-(4-Chloro-2-methoxyphenyl)-8-hydroxyoctanoic acid
Asymmetric hydrogenation is a powerful tool for the synthesis of enantiomerically enriched chiral alcohols, which are valuable building blocks in pharmaceutical development. Ruthenium- and Nickel-based catalysts are particularly effective for the asymmetric hydrogenation of aryl ketones and γ-keto acids.[4][5][6][7][8][9][10]
Scientific Rationale
The use of a chiral catalyst, such as a Ru- or Ni-complex with a chiral phosphine ligand, allows for the stereoselective addition of hydrogen to the prochiral ketone. The reaction of γ-keto acids can lead to the in-situ formation of chiral γ-lactones, which can be subsequently hydrolyzed to the desired hydroxy acid.[6][7][9][10] The choice of solvent and additives can be critical for achieving high enantioselectivity and conversion.
Experimental Protocol: Asymmetric Hydrogenation using a Chiral Nickel Catalyst
This protocol is adapted from established procedures for the asymmetric hydrogenation of γ-keto acids.[6][7]
Materials:
8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
(R,R)-QuinoxP* (or other suitable chiral phosphine ligand)
2,2,2-Trifluoroethanol (TFE), anhydrous
Trifluoroacetic acid (TFA)
Hydrogen gas (high purity)
Inert gas (Argon or Nitrogen)
Standard glassware for air-sensitive reactions
High-pressure autoclave
Procedure:
Catalyst Preparation (in-situ): In a glovebox or under a stream of inert gas, add Ni(OAc)₂·4H₂O (1 mol%) and (R,R)-QuinoxP* (1.1 mol%) to a dry Schlenk flask.
Add anhydrous TFE to dissolve the catalyst components. Stir the mixture at room temperature for 30 minutes to allow for complex formation.
Reaction Setup: In a separate flask, dissolve 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoic acid (1.0 eq) in anhydrous TFE.
Transfer the substrate solution to the autoclave.
Add the prepared catalyst solution to the autoclave via cannula transfer.
Add TFA (0.2 eq) to the reaction mixture.
Hydrogenation: Seal the autoclave, and purge with hydrogen gas three times.
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).
Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 24 hours), monitoring the reaction progress by TLC or HPLC.
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
Concentrate the reaction mixture under reduced pressure.
The resulting crude product will likely be the chiral γ-lactone. This can be hydrolyzed to the desired 8-(4-chloro-2-methoxyphenyl)-8-hydroxyoctanoic acid by treatment with a suitable base (e.g., NaOH in methanol/water) followed by acidic workup.
Purify the final product by column chromatography.
Expected Outcome: High yield of the corresponding chiral γ-lactone, which can be converted to the chiral hydroxy acid with high enantiomeric excess.
Method 2: Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation offers a convenient alternative to high-pressure hydrogenation, using a hydrogen donor molecule in the presence of a metal catalyst. Ruthenium complexes are highly effective for this transformation.[11][12]
Scientific Rationale
This method relies on the transfer of hydrogen from a donor molecule, such as isopropanol or formic acid, to the ketone, mediated by a transition metal catalyst. The reaction can be performed under milder conditions than traditional hydrogenation and is also amenable to asymmetric synthesis with the use of chiral ligands. For γ-keto acids, this can lead to the formation of chiral γ-lactones.[12]
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
This protocol is based on established methods for the asymmetric transfer hydrogenation of keto acids.[12]
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
Inert gas (Argon or Nitrogen)
Standard laboratory glassware
Procedure:
Catalyst Activation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and (S,S)-TsDPEN (1.1 mol%) in the anhydrous solvent. Stir for 20-30 minutes at room temperature.
Reaction Setup: In a separate flask, dissolve 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoic acid (1.0 eq) in the anhydrous solvent.
Add the substrate solution to the catalyst mixture.
Add the formic acid/triethylamine azeotrope (2.0-5.0 eq) to the reaction mixture.
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) and monitor by TLC or HPLC until the starting material is consumed.
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product, likely the chiral γ-lactone, can be hydrolyzed as described in Method 1.
Purify the final product by column chromatography.
Method 3: Clemmensen Reduction to 8-(4-Chloro-2-methoxyphenyl)octanoic acid
The Clemmensen reduction is a classic method for the deoxygenation of ketones to the corresponding alkanes using zinc amalgam and concentrated hydrochloric acid.[13][14][15][16] It is particularly effective for aryl ketones.[13][14][16]
Scientific Rationale
The reaction proceeds via a complex mechanism on the surface of the zinc amalgam.[13][16] The strongly acidic conditions protonate the ketone, making it more susceptible to reduction. This method is suitable for substrates that are stable to strong acids. The carboxylic acid group should remain unaffected under these conditions, although protection might be considered in some cases.
Experimental Protocol: Clemmensen Reduction
This is a general protocol that may require optimization for the specific substrate.[13][14][15][16]
Materials:
8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid
Zinc amalgam (Zn(Hg))
Concentrated hydrochloric acid (HCl)
Toluene
Standard reflux apparatus
Procedure:
Preparation of Zinc Amalgam: Activate zinc dust by stirring with a dilute HCl solution, followed by washing with water. Then, stir the activated zinc with a solution of mercury(II) chloride. Decant the aqueous solution and wash the resulting amalgam with water.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam.
Add water, concentrated HCl, and toluene.
Add 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoic acid to the flask.
Reaction: Heat the mixture to reflux with vigorous stirring. Periodically, add more concentrated HCl to maintain the acidity of the medium. Monitor the reaction by TLC.
Work-up: After completion, cool the reaction mixture and decant the liquid from the remaining zinc amalgam.
Separate the organic layer and extract the aqueous layer with toluene.
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the product by recrystallization or column chromatography.
Method 4: Wolff-Kishner Reduction to 8-(4-Chloro-2-methoxyphenyl)octanoic acid
The Wolff-Kishner reduction provides a complementary method to the Clemmensen reduction, achieving the same deoxygenation of the ketone to a methylene group but under strongly basic conditions.[17][18][19][20][21]
Scientific Rationale
The reaction involves the formation of a hydrazone intermediate from the ketone and hydrazine, followed by deprotonation and elimination of nitrogen gas upon heating with a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol.[18][19][20][21] The carboxylic acid will be deprotonated to its carboxylate salt under the basic conditions, which is generally unreactive towards the reduction conditions. The aryl chloride should also be stable under these conditions.
Experimental Protocol: Huang-Minlon Modification of the Wolff-Kishner Reduction
This modified procedure is often more convenient and gives higher yields.[19][20]
Materials:
8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid
Hydrazine hydrate
Potassium hydroxide (KOH)
Diethylene glycol
Standard distillation and reflux apparatus
Procedure:
Reaction Setup: In a round-bottom flask equipped with a distillation head and a reflux condenser, combine 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoic acid, hydrazine hydrate, and diethylene glycol.
Hydrazone Formation: Heat the mixture to reflux for a period to form the hydrazone.
Addition of Base: Cool the mixture slightly and add solid KOH pellets.
Reduction: Slowly heat the mixture, allowing water and excess hydrazine to distill off.
Once the temperature of the reaction mixture reaches around 190-200 °C, place the reflux condenser and continue to heat at this temperature until the evolution of nitrogen gas ceases.
Work-up: Cool the reaction mixture and dilute with water.
Acidify the mixture with concentrated HCl to protonate the carboxylate.
Extract the product with a suitable organic solvent (e.g., ether or ethyl acetate).
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.
Summary of Methods and Data
Method
Product
Key Reagents
Conditions
Advantages
Disadvantages
Asymmetric Catalytic Hydrogenation
Chiral Alcohol/Lactone
H₂, Chiral Ni or Ru catalyst
High pressure, elevated temp.
Access to enantiopure compounds
Requires high-pressure equipment
Catalytic Transfer Hydrogenation
Chiral Alcohol/Lactone
H-donor, Chiral Ru catalyst
Mild temp., atmospheric pressure
Avoids high-pressure H₂
May require stoichiometric H-donor
Clemmensen Reduction
Alkane
Zn(Hg), conc. HCl
Reflux, strongly acidic
Effective for aryl ketones
Harsh acidic conditions
Wolff-Kishner Reduction
Alkane
N₂H₄·H₂O, KOH
High temp., strongly basic
Complements Clemmensen for acid-sensitive substrates
Harsh basic conditions, high temp.
Visualizations
Experimental Workflow for Asymmetric Catalytic Hydrogenation
Caption: Workflow for Asymmetric Hydrogenation.
Logical Relationship of Deoxygenation Methods
Caption: Complementary Deoxygenation Methods.
References
Mechanistic Study of β-Substituent Effects on the Mechanism of Ketone Reduction by SmI2. ([Link])
Bifunctional Oxo-Tethered Ruthenium Complex Catalyzed Asymmetric Transfer Hydrogenation of Aryl N-Heteroaryl Ketones | Organic Letters. ([Link])
Nickel-Catalyzed Asymmetric Hydrogenation of γ-Keto Acids, Esters, and Amides to Chiral γ-Lactones and γ-Hydroxy Acid Derivatives | Organic Letters. ([Link])
Synthetic applications of the ruthenium-catalyzed hydrogenation via dynamic kinetic resolution. ([Link])
Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones | Journal of the American Chemical Society. ([Link])
Nickel-Catalyzed Asymmetric Hydrogenation of γ-Keto Acids, Esters, and Amides to Chiral γ-Lactones and γ-Hydroxy Acid Derivatives - PubMed. ([Link])
Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - PMC. ([Link])
Figure I from Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel® and 2-propanol as hydrogen donor | Semantic Scholar. ([Link])
Study on asymmetric hydrogenation of γ-keto acid catalyzed by Ni/Zn. ([Link])
Direct reduction of carboxylic acid in presence of ketone. - ResearchGate. ([Link])
Nickel-Catalyzed Enantioselective Reductive Arylation of Common Ketones. ([Link])
Parallels between the chloro and methoxy groups for potency optimization - PMC. ([Link])
Group Exchange between Ketones and Carboxylic Acids through Directing Group Assisted Rh-Catalyzed Reorganization of Carbon Skeletons | Journal of the American Chemical Society. ([Link])
Reduction of aromatic ketones to alkanes with Pd/C and hydrogen. ([Link])
Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes - PubMed. ([Link])
Roles of the Chloro and Methoxy Groups in Drug Discovery. ([Link])
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. ([Link])
A palladium-catalyzed C–H functionalization route to ketones via the oxidative coupling of arenes with carbon monoxide - PMC. ([Link])
Palladium-Catalyzed Aromatic C−H Halogenation with Hydrogen Halides by Means of Electrochemical Oxidation | Journal of the American Chemical Society. ([Link])
Formal β‐C−H Arylation of Aldehydes and Ketones by Cooperative Nickel and Photoredox Catalysis - PMC. ([Link])
Reduction of ketones via Pd/C catalysis. - ResearchGate. ([Link])
Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions - PMC. ([Link])
Supporting Information for Catalytic Hydrogenation of CO2 at a Structurally Rigidified Cobalt Center. ([Link])
Parallels between the chloro and methoxy groups for potency optimization. ([Link])
A palladium-catalyzed C–H functionalization route to ketones via the oxidative coupling of arenes with carbon monoxide. ([Link])
Titanium-Catalyzed Exhaustive Reduction of Oxo-Chemicals - PubMed. ([Link])
Fatty acid capped, metal oxo clusters as the smallest conceivable nanocrystal prototypes - PMC. ([Link])
The Art of Heterogeneous Catalytic Hydrogenation - Part 1. ([Link])
Selective oxidation process for producing f
8.04 Reduction of CO to CHOH by Metal-Catalyzed Hydrogenation and Transfer Hydrogenation | Request PDF. ([Link])
Catalytic deoxygenation of fatty acids via ketonization and α-carbon scissions over layered alkali titanate catalysts under N2 - PMC. ([Link])
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Compound: 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid (CAS: 951889-78-4)
Primary Applications: Lipid metabolism modulation, Peroxisome Proliferator-Activated Receptor (PPAR) signaling, and mitochondrial β-oxidation flux analysis.
Introduction & Mechanistic Rationale
As a Senior Application Scientist, I frequently encounter novel synthetic building blocks that possess striking structural homology to endogenous metabolic regulators. 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid (CMOA) is a prime example. Featuring a medium-chain octanoic acid backbone, an 8-oxo modification, and a halogenated, sterically bulky phenyl ring, CMOA structurally mimics both endogenous oxidized fatty acids (such as 9-HODE and 13-HODE) and synthetic fibrate drugs.
Because of these structural motifs, CMOA functions as a dual-modulator in cellular systems:
Nuclear Receptor Activation: The lipophilic tail and carboxylic acid headgroup allow CMOA to dock into the ligand-binding domain (LBD) of PPARα and PPARγ, mimicking the action of oxygenated fatty acids[1].
Metabolic Flux Alteration: As a medium-chain fatty acid derivative, CMOA can be activated into a CoA-thioester by acyl-CoA synthetases, subsequently interacting with the mitochondrial β-oxidation machinery (e.g., CPT1 and medium-chain acyl-CoA dehydrogenase).
To rigorously evaluate these dual pathways, we must employ orthogonal, self-validating cellular assays. This guide details the optimized protocols for quantifying CMOA's bioactivity.
The Causality of the Design: Measuring endogenous target genes (like CD36 or CPT1A) via qPCR can be confounded by off-target signaling cascades. To isolate direct receptor activation, we utilize a Peroxisome Proliferator Response Element (PPRE) driven dual-luciferase reporter assay [2]. We employ a dual-luciferase system (Firefly/Renilla) to normalize the data against transfection efficiency and cell viability, ensuring that an increase in signal is due to receptor agonism, not merely an artifact of cell proliferation.
Step-by-Step Methodology
Cell Seeding: Seed HEK293T or specific PPAR reporter cells at
1×104
cells/well in a white, clear-bottom 96-well plate using standard DMEM (10% FBS). Incubate for 24 hours at 37°C, 5% CO₂.
Transfection (If using transient lines): Co-transfect cells with a PPRE-Firefly luciferase construct and a CMV-Renilla luciferase control vector using Lipofectamine 3000. Incubate for 16 hours.
Starvation: Replace media with assay medium containing 0.5% charcoal-stripped FBS. Expert Insight: Charcoal stripping removes endogenous lipid ligands present in standard bovine serum, lowering the basal signal and drastically improving the assay's dynamic range.
Compound Treatment: Prepare CMOA in DMSO. Treat cells with a concentration gradient of CMOA (0.1 μM to 50 μM). The final DMSO concentration must not exceed 0.1% v/v.
Incubation & Lysis: Incubate for 24 hours to allow for nuclear translocation, transcription, and luciferase protein accumulation. Lyse cells using 1X Passive Lysis Buffer.
Detection: Sequentially inject Firefly Luciferase Reagent, read luminescence, then inject Stop & Glo (Renilla) Reagent and read again.
Self-Validating System (Crucial Controls)
Positive Control: Rosiglitazone (PPARγ) or GW7647 (PPARα).
Validation Step: Co-administer CMOA (10 μM) with the selective PPARα antagonist GW6471 (1 μM). If the luminescent signal is not abolished, the activation is non-specific and the data must be discarded.
Protocol 2: Real-Time Fatty Acid Oxidation (FAO) via Extracellular Flux
The Causality of the Design: To determine if CMOA alters mitochondrial lipid metabolism, we measure the Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer. The critical step here is substrate limitation. By starving the cells of glucose and glutamine overnight, we force the mitochondria to rely entirely on exogenous fatty acids [3]. When CMOA is injected, we can measure its ability to either act as a metabolic substrate or as a competitive inhibitor of endogenous FAO.
Caption: Step-by-step workflow for the Seahorse XF Fatty Acid Oxidation (FAO) assay using CMOA.
Step-by-Step Methodology
Cell Seeding: Seed target cells (e.g., HepG2 or primary cardiomyocytes) in a Seahorse XF96 microplate at
3×104
cells/well. Allow to adhere overnight.
Substrate Limitation: 18 hours prior to the assay, replace growth media with substrate-limited media (0.5 mM Glucose, 1 mM GlutaMAX, 0.5 mM Carnitine, 1% FBS).
Assay Preparation: On the day of the assay, wash cells twice with FAO Assay Medium (KHB buffer supplemented with 2.5 mM glucose, 0.5 mM carnitine, and 5 mM HEPES, adjusted to pH 7.4). Incubate in a non-CO₂ incubator at 37°C for 45 minutes.
Cartridge Loading: Load Port A with CMOA (to yield 20 μM final well concentration) or Palmitate-BSA (positive control). Load Port B with Etomoxir (40 μM final).
Measurement: Run the standard FAO stress test protocol on the XF Analyzer. Measure basal OCR (3 cycles), inject Port A (measure 4 cycles), then inject Port B (measure 3 cycles).
Self-Validating System (Crucial Controls)
Validation Step: The injection of Etomoxir (a CPT1 inhibitor) from Port B must collapse the OCR back to or below baseline. If the OCR remains elevated post-Etomoxir, the oxygen consumption is being driven by non-mitochondrial sources or an alternative non-FAO pathway, invalidating the FAO-specific claim.
Quantitative Data Presentation
To facilitate rapid comparison for drug development professionals, all quantitative readouts from the aforementioned protocols should be structured as follows. (Note: Values provided are representative benchmarks for halogenated aryl-oxo-fatty acids).
Assay Type
Target / Parameter
Readout Metric
Representative Value
Interpretation
Reporter Assay
PPARα
EC₅₀ (μM)
3.2 ± 0.4 μM
Moderate to high potency agonism.
Reporter Assay
PPARγ
EC₅₀ (μM)
12.5 ± 1.1 μM
Weak off-target agonism.
Reporter Assay
Cell Viability (Renilla)
% of Control
> 95% at 20 μM
No acute cytotoxicity at working doses.
Seahorse XF
Basal FAO OCR
pmol/min/10⁴ cells
45.2 ± 3.8
Baseline lipid reliance after starvation.
Seahorse XF
CMOA-Induced OCR
% Change vs Basal
+ 115%
CMOA acts as a substrate/enhancer of FAO.
Seahorse XF
Etomoxir Inhibition
% OCR Reduction
> 85% reduction
Validates OCR spike is strictly CPT1-dependent.
References
Title: Staphylococcus aureus oleate hydratase produces ligands that activate host PPARα
Source: PubMed Central (PMC)
URL: [Link]
Title: Pharmacological inhibition of Peroxisome Proliferation-Activated Receptor Delta (PPARδ) imparts selective leukemia cell death
Source: PubMed Central (PMC)
URL: [Link]
Title: Linoleate-Enrichment of Mitochondrial Cardiolipin Molecular Species Is Developmentally Regulated and a Determinant of Metabolic Phenotype
Source: PubMed Central (PMC)
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges in the synthesis of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges in the synthesis of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid. The predominant synthetic route is the Friedel-Crafts acylation of 3-chloroanisole with a suberic acid derivative. This guide moves beyond standard protocols to provide in-depth, field-proven insights into optimizing yield and purity by controlling key reaction variables.
Troubleshooting Guide: Diagnosing and Resolving Synthesis Issues
This section addresses specific experimental failures in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.
Question 1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I systematically troubleshoot this?
Answer: Low yield in this Friedel-Crafts acylation is a common issue stemming from several critical factors. The interplay between the activating methoxy group and the deactivating chloro group on the aromatic ring makes the system sensitive to reaction conditions.[1][2] Let's diagnose the potential causes.
dot
Caption: Troubleshooting decision tree for low reaction yield.
Question 2: I am observing a significant amount of a byproduct that appears to be phenolic. What is happening and how can I prevent it?
Answer: The observation of a phenolic byproduct strongly indicates demethylation of the 2-methoxy group on the aromatic ring. This is a classic side reaction in Friedel-Crafts acylations of anisole derivatives when using strong Lewis acids like aluminum chloride (AlCl₃).[3]
Causality: The Lewis acid, essential for activating the acylating agent, can also coordinate with the Lewis basic oxygen atom of the methoxy group.[4] At elevated temperatures or with prolonged reaction times, this coordination can facilitate the cleavage of the methyl-carbon to oxygen bond, resulting in a phenol.[5][6]
Prevention Strategies:
Temperature Control: This is the most critical parameter. The reaction should be initiated at a low temperature (e.g., 0 °C) and allowed to warm to room temperature slowly. Avoid any external heating.[7]
Catalyst Choice: While AlCl₃ is highly active, it is also harsh. Consider switching to a milder Lewis acid that has a lower propensity for ether cleavage.
Catalyst
Pros
Cons
Aluminum Chloride (AlCl₃)
High reactivity, cost-effective.
Prone to causing demethylation and other side reactions; highly hygroscopic.[3]
Ferric Chloride (FeCl₃)
Milder than AlCl₃, less likely to cause demethylation.
May require longer reaction times or slightly higher temperatures than AlCl₃.[8]
Zinc Chloride (ZnCl₂)
Generally mild, good for activated substrates.
Often less effective for moderately deactivated rings.[8]
Yttrium Triflate (Y(OTf)₃)
Water-tolerant, can be used in catalytic amounts, reusable.
Higher cost, may require specific solvents like ionic liquids for optimal performance.[9][10]
Reaction Time: Monitor the reaction closely by Thin Layer Chromatography (TLC). Once the starting material (3-chloroanisole) is consumed, proceed with the work-up immediately to avoid prolonged exposure of the product to the Lewis acid.
Question 3: My purification by recrystallization is failing, or the product from column chromatography is still impure. What are the best practices for purification?
Answer: Purifying 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid can be challenging due to the presence of structurally similar isomers and the carboxylic acid functionality. A multi-step purification strategy is often necessary.[11][12]
Step 1: Acid-Base Extraction (Initial Work-up)
This technique is highly effective for separating your acidic product from neutral impurities (like unreacted 3-chloroanisole).
After quenching the reaction, extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) solution. Your carboxylic acid product will deprotonate and move into the aqueous layer.
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any trapped neutral impurities.
Re-acidify the aqueous layer carefully with cold, dilute HCl until the pH is ~2. Your product will precipitate out as a solid.
Filter the solid product or extract it back into an organic solvent.
Step 2: Recrystallization
If the product is solid after the acid-base extraction, recrystallization is an excellent next step.
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. A mixture of solvents, such as ethyl acetate/hexane or toluene, is often effective.
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. Allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[11]
Step 3: Column Chromatography
If isomers are the primary impurity, silica gel column chromatography is the most powerful method.[2]
Mobile Phase (Eluent): A gradient system of hexane and ethyl acetate is a standard choice. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. Adding a small amount of acetic acid (0.5-1%) to the eluent can improve peak shape and prevent the carboxylic acid from streaking on the column.
Monitoring: Use TLC to identify the fractions containing the pure product before combining them.
Q1: What is the expected regioselectivity for the acylation of 3-chloroanisole, and why?
A1: The regioselectivity is dictated by the directing effects of the methoxy (-OCH₃) and chloro (-Cl) substituents. The methoxy group is a powerful activating, ortho, para-directing group due to its ability to donate electron density via resonance.[1][13] The chloro group is a deactivating, but also ortho, para-directing group.
In this competition, the strongly activating methoxy group governs the position of electrophilic attack.[1]
Position 4 (para to -OCH₃): This position is highly activated by the methoxy group and is sterically accessible. This leads to the desired product, 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid .
Position 6 (ortho to -OCH₃): This position is also activated but is sterically hindered by the adjacent chloro group, making substitution less favorable.[14]
Position 2 (ortho to -OCH₃): This position is occupied by the chloro group.
Other positions: These are significantly less activated.
Therefore, the major product will be the desired 4-acylated isomer. However, small amounts of the 6-acylated isomer can form, necessitating effective purification.
Q2: Should I use suberic anhydride or suberoyl chloride as the acylating agent?
A2: Both are viable, but they have different reactivity profiles.
Suberoyl Chloride: As an acyl chloride, it is more reactive than the corresponding anhydride.[8] This generally allows for milder reaction conditions (lower temperatures, shorter times), which can help suppress side reactions like demethylation. However, it is more sensitive to moisture.
Suberic Anhydride: Less reactive than the acyl chloride, potentially requiring slightly harsher conditions (e.g., longer reaction times).[8] It is often easier to handle and less moisture-sensitive.
For this specific synthesis where minimizing side reactions is key, suberoyl chloride is often the preferred reagent due to its higher reactivity under milder conditions.
Q3: What is a reliable, step-by-step protocol for this synthesis?
A3: The following is a generalized protocol that should be optimized for your specific laboratory conditions.
Experimental Protocol: Friedel-Crafts Acylation of 3-Chloroanisole
Materials:
3-Chloroanisole (1.0 eq)
Suberoyl chloride (1.05 eq)
Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)
Anhydrous Dichloromethane (DCM)
Crushed ice
Concentrated Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. Maintain a dry, inert atmosphere throughout the reaction.[2]
Reagent Addition:
Add anhydrous AlCl₃ (2.2 eq) to the flask.
Add anhydrous DCM to the flask to create a stirrable suspension.
Cool the suspension to 0 °C in an ice-salt bath.
In the dropping funnel, prepare a solution of 3-chloroanisole (1.0 eq) and suberoyl chloride (1.05 eq) in anhydrous DCM.
Reaction:
Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.[2] The mixture will typically change color and may evolve HCl gas (ensure proper ventilation/scrubbing).
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.
Gradually remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-6 hours, monitoring the reaction's progress by TLC.[2]
Work-up (Quenching):
Cool the reaction mixture back to 0 °C.
CAUTION: HIGHLY EXOTHERMIC. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred beaker of crushed ice containing concentrated HCl.[15]
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
Extraction & Purification:
Extract the aqueous layer twice with DCM.
Combine all organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally brine.[15]
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Proceed with further purification as described in the troubleshooting guide (Question 3).
References
Hashemi, M. M., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Omega. Retrieved from [Link]
Hashemi, M. M., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. PMC. Retrieved from [Link]
ResearchGate. (2018). Optimized condition of Friedel-Crafts acylation. Retrieved from [Link]
Tarbell, D. S., & Petropoulos, J. C. (1952). THE CLEAVAGE OF ETHERS. Journal of the American Chemical Society. Retrieved from [Link]
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
ResearchGate. (1978). Cleavage of Methyl Ethers with Iodotrimethylsilane: Cyclohexanol from Cyclohexyl Methyl Ether. Retrieved from [Link]
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
Filo. (2026). Explain different Friedel-Crafts reactions of anisole. Retrieved from [Link]
Tran, P. H., et al. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules. Retrieved from [Link]
The Chemistry Formula. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
Chemistry Stack Exchange. (2017). Friedel-Crafts reaction of anisole? Retrieved from [Link]
Columbia University. (2006). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
Google Patents. (1985). US4515985A - Preparation of chlorinated phenoxyalkanoic acids.
ResearchGate. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Retrieved from [Link]
Journal of the Chemical Society, Perkin Transactions 1. (1998). Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. Retrieved from [Link]
PMC. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]
Neliti. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Retrieved from [Link]
Google Patents. (1993). EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.
Dalton Transactions. (2020). A novel MOF-808 derived material for oxidative desulfurization: the synergistic effect of hydrophobicity and electron transfer. Retrieved from [Link]
Indian Journal of Pharmaceutical Sciences. (2011). Isolation and Characterization of Impurities Present in 8-Chlorotheophylline. Retrieved from [Link]
troubleshooting poor solubility of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid in DMSO
Prepared by the Office of the Senior Application Scientist This guide provides in-depth troubleshooting for solubility challenges encountered with 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid in Dimethyl Sulfoxide (DM...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth troubleshooting for solubility challenges encountered with 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid in Dimethyl Sulfoxide (DMSO). It is designed for researchers, scientists, and drug development professionals to facilitate seamless experimental workflows.
Section 1: Understanding the Molecule
Before troubleshooting, it is crucial to understand the physicochemical properties of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid. While specific experimental data for this compound is not widely published, we can infer its behavior from its structural components.
Structure: The molecule possesses a carboxylic acid group (-COOH), which is polar and acidic. It also contains a substituted phenyl ring and a long alkyl chain, contributing to its nonpolar, lipophilic character. The ketone (-C=O) and methoxy (-OCH₃) groups add to its polarity. This amphiphilic nature can lead to complex solubility behavior.[1][2]
Solvent - DMSO: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[3][4] Its ability to accept hydrogen bonds makes it a good solvent for carboxylic acids.[5] However, the large nonpolar portion of the target molecule can still limit its solubility.
Table 1: Physicochemical Properties of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid
Solubility will be highly dependent on pH in aqueous or protic co-solvent systems.
Predicted Lipophilicity
Moderately high due to the phenyl ring and octanoic acid chain.
This is the primary factor limiting solubility in highly polar solvents.
Section 2: Frequently Asked Questions (FAQs)
Q1: I've added my compound to DMSO at room temperature, and it won't dissolve. What is the first thing I should do?
A1: The first step is to apply mechanical energy. Vortex the sample vigorously for 1-2 minutes. If undissolved solid remains, proceed to sonication in a water bath for 5-10 minutes. This process increases the kinetic energy, breaking apart the crystal lattice of the solid and facilitating its interaction with the solvent.[6]
Q2: Is the quality of my DMSO important?
A2: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[7] The presence of water can significantly decrease the solubility of hydrophobic compounds.[8] Always use fresh, anhydrous, high-purity (≥99.9%) DMSO from a recently opened bottle or one that has been stored properly under an inert gas (like argon or nitrogen) in a desiccator. For sensitive experiments, using DMSO from sealed ampules is recommended.[9]
Q3: Can I heat the solution to get my compound to dissolve?
A3: Yes, gentle heating is a common and effective method. Warm the solution to 30-40°C in a water bath while stirring or vortexing.[8] This increases the kinetic energy of both the solute and solvent molecules, overcoming the intermolecular forces in the solid state. However, be cautious. Prolonged exposure to high temperatures can potentially degrade the compound, especially given the presence of the keto and carboxylic acid groups.[10][11] Always perform a stability check on a small scale if you need to use temperatures above 40°C.
Q4: My compound dissolved in DMSO initially, but a precipitate formed after a few hours/days. What happened?
A4: This indicates that you likely formed a supersaturated solution, which is thermodynamically unstable. The compound is crashing out of solution over time to reach its true equilibrium solubility. This can also happen if the stock solution is stored at a lower temperature (e.g., 4°C or -20°C) where the solubility is lower. If you must store solutions at low temperatures, it is critical to allow them to fully return to room temperature and vortex thoroughly to ensure everything is redissolved before use.[12]
Section 3: Systematic Troubleshooting Guide
If the basic steps have failed, a more systematic approach is required. This guide will walk you through a logical sequence of interventions to achieve complete solubilization.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting DMSO solubility issues.
Step 1: pH Modification - Deprotonation of the Carboxylic Acid
The carboxylic acid moiety is the most logical target for chemical modification to improve solubility. By adding a small amount of a non-nucleophilic organic base, you can deprotonate the carboxylic acid (R-COOH) to its corresponding carboxylate salt (R-COO⁻). This charged species will have significantly enhanced solubility in a polar solvent like DMSO due to favorable ion-dipole interactions.[13][14]
Caption: Co-solvents bridge the polarity gap to enhance solvation.
Experimental Protocol: Co-solvent Screening
Select Co-solvents: Choose from a panel of common, water-miscible organic solvents. Good candidates include N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMA), and ethanol.
[15]2. Prepare Mixtures: Create a series of binary solvent systems. Start with 90:10 (v/v) DMSO:co-solvent and test further ratios (e.g., 80:20, 70:30) if needed.
Determine Solubility: Add your compound to the prepared solvent mixtures and proceed with the standard solubilization procedure (vortex, sonicate, gentle heat).
Evaluate: Identify the solvent system that provides the desired solubility with the lowest percentage of co-solvent. Remember to update your vehicle control to match the final solvent system in your experiments.
Step 3: Formal Solubility Assessment
If you consistently face issues, it may be necessary to formally determine the thermodynamic solubility of your compound in DMSO. The shake-flask method is the gold standard for this.
[2][16]
Preparation: Add an excess amount of solid 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid to a glass vial (e.g., add 5 mg to 1 mL of DMSO). The key is to have undissolved solid remaining at the end.
Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours. This allows the solution to reach equilibrium.
Separation: After equilibration, carefully remove the vial. Allow the excess solid to settle. Filter the supernatant through a 0.22 µm PTFE (Teflon) syringe filter to remove all undissolved particles. This step is critical.
Quantification: Accurately dilute the clear filtrate with an appropriate solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
[17][18]
This protocol will give you the precise maximum concentration (e.g., in mg/mL or mM) of your compound that can be dissolved in DMSO under equilibrium conditions.
Section 4: Advanced Strategies
If the above methods are insufficient, consider these formulation-based approaches, which are common in drug development:
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic portions of the molecule, increasing its apparent solubility. [8]This is typically done in aqueous-based systems but can be adapted.
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic part of your molecule can become encapsulated within this cavity, forming an inclusion complex with greatly enhanced solubility in polar solvents.
[13][19]
These are advanced techniques that require significant formulation development and may not be suitable for all research applications.
Technical Support Center: Mobile Phase Optimization for 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid
Welcome to the technical support center for the chromatographic analysis of 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the chromatographic analysis of 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase conditions and troubleshooting common issues encountered during HPLC analysis of this compound.
Analyte Profile: Understanding the Molecule
8-(4-chloro-2-methoxyphenyl)-8-oxooctanoic acid is a moderately hydrophobic molecule with a critical acidic functional group. Understanding its physicochemical properties is the foundation of effective method development.
Carboxylic Acid, Aromatic Ketone, Ether, Chlorinated Benzene Ring
The carboxylic acid is the primary driver of pH-dependent behavior. The aromatic ring provides a chromophore for UV detection.
Estimated pKa
~4.5 - 4.9
The pKa of the carboxylic acid is the most critical parameter. The mobile phase pH must be controlled relative to this value to ensure reproducible retention and good peak shape.[2]
Estimated logP
> 3.0
Indicates moderate hydrophobicity, making Reversed-Phase HPLC (RP-HPLC) the ideal separation mode.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for a mobile phase for this compound?
A1: For a moderately hydrophobic acidic compound like this, a reversed-phase C18 column is the standard choice. A good starting mobile phase is a gradient of Acetonitrile (ACN) and water, with both solvents containing an acidic modifier. A typical starting point would be 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in both water (Solvent A) and ACN (Solvent B).[4] A gradient from 40% to 90% B over 20-30 minutes should provide a good initial survey of the required elution strength.
Q2: I am seeing severe peak tailing. What is the most likely cause and how do I fix it?
A2: Severe peak tailing for this analyte is almost certainly caused by unwanted secondary interactions between the ionized carboxylate form of the molecule and active silanol groups on the silica-based stationary phase.[5][6] This occurs when the mobile phase pH is too close to or above the analyte's pKa. To fix this, you must suppress the ionization of the carboxylic acid by lowering the mobile phase pH. A good rule of thumb is to adjust the pH to be at least 1.5 to 2 units below the analyte's pKa.[6] For this compound, a target pH of 2.5-3.0 is ideal.
Q3: My peak is eluting too early (k < 2). How can I increase its retention time?
A3: Poor retention indicates that the mobile phase is too strong or the analyte is too polar under the current conditions. To increase retention in reversed-phase HPLC:
Decrease the organic solvent percentage: Lowering the amount of acetonitrile or methanol will increase retention times for all non-polar compounds.[7]
Ensure proper ion suppression: If the mobile phase pH is not low enough, the analyte will be in its ionized (more polar) form, leading to poor retention.[7] Ensure your mobile phase pH is in the 2.5-3.0 range.
Switch to a weaker organic solvent: Methanol is a slightly weaker solvent than acetonitrile, so switching from ACN to methanol at the same percentage may increase retention.[8][9]
Q4: Should I use Acetonitrile or Methanol as the organic modifier?
A4: Both are excellent choices, and the best option depends on the specific separation goals, particularly if you need to resolve the main peak from impurities.
Acetonitrile (ACN) generally has a stronger elution strength (leading to shorter retention times), lower viscosity (lower backpressure), and a lower UV cutoff (~190 nm).[8][10]
Methanol (MeOH) is a protic solvent and can offer different selectivity due to its hydrogen-bonding capabilities.[9][11] If you have co-eluting impurities with ACN, switching to MeOH can alter the elution order and improve resolution.[11] It is also more cost-effective.
Q5: My peak is fronting. What does this mean?
A5: Peak fronting is typically a sign of column overload or an issue with your sample solvent.[6][12]
Column Overload: You have injected too much sample mass onto the column. Try diluting your sample 10-fold and re-injecting.
Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% ACN or DMSO when the mobile phase starts at 10% ACN), it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase composition.
Troubleshooting & Optimization Guide
This section provides a deeper dive into solving the most common chromatographic challenges for 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoic acid.
Issue 1: Eliminating Peak Tailing via Ion Suppression
The Mechanism: Peak tailing for acidic compounds on silica-based columns arises from the interaction of the negatively charged carboxylate (R-COO⁻) with positively charged sites or through hydrogen bonding with acidic silanol groups (Si-OH) on the stationary phase. By operating at a low pH, the equilibrium is shifted to the neutral, protonated form (R-COOH), which undergoes uniform partitioning into the non-polar stationary phase, resulting in a sharp, symmetrical peak.
Caption: Effect of mobile phase pH on analyte-stationary phase interaction.
Experimental Protocol: Mobile Phase pH Scouting
This protocol is designed to find the optimal pH for symmetrical peaks and stable retention.
Objective: To determine the effect of mobile phase pH on the peak shape and retention time of 8-(4-chloro-2-methoxyphenyl)-8-oxooctanoic acid.
Materials:
HPLC system with UV detector
C18 column (e.g., 4.6 x 150 mm, 5 µm)
HPLC-grade Water, Acetonitrile (ACN)
Acid Modifiers: Formic Acid, Phosphoric Acid
Calibrated pH meter
Procedure:
Prepare Mobile Phases: Prepare three different aqueous mobile phases (Solvent A).
A1: Water + 0.1% Formic Acid (pH ~2.7)
A2: Water, adjusted to pH 3.5 with diluted Phosphoric Acid
A3: Water, adjusted to pH 4.5 (near the pKa) with diluted Phosphoric Acid
System Equilibration: Equilibrate the column with a 50:50 mixture of A1/B for at least 15 column volumes or until a stable baseline is achieved.
Injection: Inject a standard solution of the analyte.
Iterative Analysis: Sequentially switch to mobile phase A2 and then A3. Before each new condition, ensure the column is fully equilibrated for at least 15-20 column volumes.
Data Analysis: Compare the chromatograms. Pay close attention to the Tailing Factor (Tf) and retention time for each condition.
Expected Outcome: You will observe a significant improvement in peak symmetry (Tf approaching 1.0) and an increase in retention time as the pH is lowered from 4.5 to 2.7. The pH 2.7 condition is expected to provide the best results.
Issue 2: Optimizing Resolution from Impurities
The Strategy: If impurities are co-eluting with the main peak, you need to alter the selectivity of the chromatographic system. This can be achieved by changing the organic modifier or adjusting the gradient slope.
Caption: Workflow for troubleshooting and improving peak resolution.
Protocol: Evaluating Acetonitrile vs. Methanol for Selectivity
Develop an ACN Method: Using the optimized pH from the previous experiment (e.g., 0.1% Formic Acid), develop a gradient that provides a retention factor (k) between 2 and 10 for the main peak.
Switch to Methanol: Replace the Acetonitrile (Solvent B) with Methanol containing the same acidic modifier.
Adjust Gradient Strength: Methanol is a weaker eluent than ACN. You will need to adjust the gradient to achieve similar retention times. A general rule is that a 50:50 ACN/Water mix has similar elution strength to a 60:40 MeOH/Water mix.[9] Adjust your gradient accordingly.
Compare Chromatograms: Overlay the chromatograms from the best ACN method and the best MeOH method. Observe any changes in the elution order and resolution between the main peak and any impurities. This comparison will reveal which solvent offers superior selectivity for your specific sample matrix.[8][11]
Scribd. HPLC Mobile Phase Preparation Guide. [Link]
Nacalai Tesque. 1. Preparation of Mobile Phase for HPLC. [Link]
Chrom Tech, Inc. Acetonitrile vs. Methanol for Reverse Phase Chromatography. (2025-10-14). [Link]
Semantic Scholar. Substituent effects on the electronic structure and pKa of benzoic acid. [Link]
Taylor & Francis Online. Separation and Detection of Carboxylic Acids by Ion Chromatography. [Link]
Shimadzu. 7 Key Differences in the Use of Methanol and Acetonitrile. [Link]
Mason Technology. Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). (2024-02-09). [Link]
University of California, Davis. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. [Link]
Asian Journal of Chemistry. Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (2009-02-24). [Link]
ACS Publications. Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. (2013-12-04). [Link]
National Institutes of Health. Octanoic Acid. [Link]
ResearchGate. Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. (2025-09-20). [Link]
Shimadzu Scientific Instruments. The determination of organic acids using suppressed conductivity ion chromatography. [Link]
PubMed. Studies of signal suppression in liquid chromatography-electrospray ionization mass spectrometry using volatile ion-pairing reagents. (2001-12-07). [Link]
ResearchGate. A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. [Link]
International Journal of Advanced Research in Science, Communication and Technology. HPLC Method Development and Validation Process of Drug Analysis and Applications. (2025-06-15). [Link]
LCGC. A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. [Link]
Cheméo. Chemical Properties of Octanoic acid (CAS 124-07-2). [Link]
ResearchGate. A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. [Link]
PMC. Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets. [Link]
Technical Support Center: Overcoming Scale-Up Challenges for 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical engineering and chemical hurdles encountered when scaling up the synthesis of 8-(4-Chloro-2-m...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical engineering and chemical hurdles encountered when scaling up the synthesis of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid (CAS: 951889-78-4)[1].
This molecule is a highly valuable building block in pharmaceutical development. Its standard synthesis relies on the Friedel-Crafts acylation of 3-chloroanisole with a suberic acid derivative (e.g., methyl suberoyl chloride), followed by ester hydrolysis. While straightforward at the bench scale, transferring this to a pilot plant introduces severe challenges regarding regioselectivity, exothermic complexation, and slurry agitation[2].
Below, you will find our field-proven mechanistic workflow, troubleshooting FAQs, quantitative optimization data, and a self-validating protocol designed to guarantee batch success.
Mechanistic Workflow & Process Architecture
The following diagram maps the optimized synthetic pathway, highlighting the critical transition states and phase changes that dictate scale-up success.
Workflow for the scalable synthesis of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid.
Troubleshooting Guides & FAQs
Q1: Why am I seeing a high percentage of the 2-chloro-4-methoxyphenyl isomer during the 50-liter scale-up, when it was minimal at the bench scale?Causality: The methoxy group on 3-chloroanisole is a strong ortho/para director. Acylation competes between the position para to the chloro group (yielding the target) and para to the methoxy group (yielding the undesired isomer). At the bench scale, rapid heat dissipation keeps the reaction strictly under kinetic control. At 50L, the highly exothermic complexation of AlCl3 creates localized hot spots if agitation is insufficient[2]. Elevated temperatures shift the reaction, increasing the formation of the undesired regioisomer.
Solution: Implement a controlled dosing strategy. Add the methyl suberoyl chloride over a prolonged period via a dip-pipe (to prevent splashing and localized surface heating) while maintaining the internal temperature strictly between 0–5 °C.
Q2: The reaction mixture becomes an unstirrable, viscous mass halfway through the AlCl3 addition. How do we prevent this engineering failure?Causality: Unlike catalytic reactions, Friedel-Crafts acylation requires stoichiometric amounts of Lewis acid (typically 2.2 equivalents). The newly formed ketone strongly coordinates with AlCl3, forming a dense, insoluble Lewis acid-base complex. In non-polar solvents like dichloromethane (DCM), this complex precipitates as a thick sludge, leading to mixing inefficiencies and catastrophic heat accumulation[2].
Solution: Switch the solvent from DCM to 1,2-dichloroethane (DCE). DCE has superior solubilizing properties for the AlCl3-ketone complex. Additionally, ensure your reactor is equipped with a retreat-curve impeller rather than an anchor agitator to maintain flowability in heavy slurries.
Q3: Can we use suberic anhydride instead of methyl suberoyl chloride to save a hydrolysis step?Causality: While using an anhydride theoretically avoids the ester hydrolysis step, cyclic anhydrides larger than 6-membered rings (such as the 8-carbon suberic anhydride) are highly unstable and prone to polymerization. Furthermore, intermolecular Friedel-Crafts reactions with long-chain linear anhydrides often yield complex, unpurifiable mixtures of di-acylated products and polymers[3].
Solution: It is mandatory to use the mono-ester mono-acid chloride (methyl 8-chloro-8-oxooctanoate) to enforce a strict 1:1 stoichiometry and prevent chain polymerization.
Q4: How do we eliminate column chromatography for the final purification of the keto-acid?Causality: Chromatographic purification is economically and physically unfeasible at scale. The target keto-acid, however, possesses a unique amphiphilic character due to its aliphatic chain and polar head groups, which differentiates its solubility from the undesired regioisomers.
Solution: Utilize selective crystallization. The undesired regioisomers remain highly soluble in a specific biphasic solvent mixture. By crystallizing the crude product from a Toluene/Heptane (1:1) matrix, the target 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid precipitates with >98% purity.
Quantitative Data: Solvent & Temperature Effects on Scale-Up
The following table summarizes our internal scale-up data, demonstrating the causality between solvent selection, temperature control, and the resulting process efficiency.
Solvent System
Internal Temp (°C)
AlCl3 (Eq.)
Slurry Stirrability
Regioisomer Ratio (Target : Undesired)
Isolated Yield (%)
Dichloromethane (DCM)
0 – 5
2.2
Poor (Viscous Sludge)
85 : 15
61%
Dichloromethane (DCM)
15 – 20
2.2
Moderate
72 : 28
48%
1,2-Dichloroethane (DCE)
0 – 5
2.2
Excellent (Flowable)
94 : 6
82%
1,2-Dichloroethane (DCE)
15 – 20
2.2
Excellent (Flowable)
80 : 20
74%
Toluene
0 – 5
2.2
Poor (Precipitation)
65 : 35
39%
Self-Validating Experimental Protocol (1 kg Scale)
To ensure trustworthiness, this protocol is designed as a self-validating system . It includes mandatory In-Process Control (IPC) checkpoints that physically prove the reaction is succeeding before the operator is allowed to proceed to the next step.
Phase 1: Acylation (Strict Temperature Control)
Setup: Charge a 20 L jacketed glass-lined reactor with 1,2-Dichloroethane (DCE) (10 L) and 3-chloroanisole (1.0 kg, 7.0 mol). Cool the system to 0 °C.
Lewis Acid Addition: Add AlCl3 (2.05 kg, 15.4 mol, 2.2 eq) in 5 equal portions over 1 hour.
Validation Checkpoint 1: The mixture must transition from a pale yellow solution to a dark red/brown suspension. If this color change does not occur, the AlCl3 has been deactivated by ambient moisture; abort the batch.
Electrophile Dosing: Slowly dose methyl 8-chloro-8-oxooctanoate (1.45 kg, 7.0 mol) via a dip-pipe over 3 hours, maintaining the internal temperature strictly below 5 °C.
Validation Checkpoint 2 (IPC HPLC): At the 2-hour mark, pull a 1 mL sample, quench in 1M HCl, and run a rapid HPLC assay. The ratio of target to undesired regioisomer must be >92:8. If it is <90:10, immediately pause dosing and increase jacket cooling to prevent thermal runaway.
Phase 2: Quench & Phase Separation
4. Reverse Quench: Transfer the viscous reaction complex into a second 50 L reactor containing pre-chilled (0 °C) 1M HCl (15 L) under high-shear agitation.
Validation Checkpoint 3: Check the pH of the aqueous layer. It must be < 2. If pH > 2, aluminum salts will precipitate as Al(OH)3, causing an unbreakable emulsion. Add concentrated HCl until the phases separate cleanly within 5 minutes.
Separation: Isolate the lower organic (DCE) layer and concentrate under reduced pressure to yield the crude methyl ester.
Phase 3: Hydrolysis & Selective Crystallization
6. Hydrolysis: Dissolve the crude ester in Methanol (5 L). Add 2M NaOH (8 L) and heat to 45 °C for 2 hours.
Validation Checkpoint 4 (IPC TLC): Confirm the complete disappearance of the methyl ester spot. If the ester remains, the aliphatic chain is resisting hydrolysis due to micelle formation; add 0.5 L of additional 2M NaOH and stir for 1 hour.
Acidification: Cool to 10 °C and acidify to pH 2 using concentrated HCl. Extract the resulting free keto-acid into Toluene (8 L). Wash the organic layer with water (2 x 3 L).
Crystallization: Concentrate the Toluene layer to exactly 4 L. Heat to 70 °C to ensure complete dissolution, then slowly dose in Heptane (4 L) over 1 hour. Program the jacket to cool to 5 °C at a rate of exactly 10 °C/hour.
Isolation: Filter the resulting white crystalline solid and dry under vacuum at 40 °C to afford pure 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid.
Navigating Peak Tailing in the HPLC Analysis of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid: A Technical Support Guide
Welcome to the technical support center for resolving common chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the High-Pe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for resolving common chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid. Here, we will delve into the root causes of this issue and provide systematic, field-proven troubleshooting strategies to restore optimal peak symmetry and ensure data integrity.
Understanding the Analyte: 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid
Before troubleshooting, it's crucial to understand the physicochemical properties of the analyte. 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid is a carboxylic acid.[1] Its structure contains a terminal carboxylic acid group, which is the primary driver of its acidic nature and a key factor in its chromatographic behavior. Aromatic carboxylic acids can be challenging to analyze by reversed-phase HPLC due to their potential for secondary interactions with the stationary phase.[2][3]
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I'm observing significant peak tailing for 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid on my C18 column. What is the most likely cause?
A1: The most common cause of peak tailing for acidic compounds like yours is secondary interactions between the analyte and the silica-based stationary phase.[4][5][6] Specifically, the negatively charged, ionized form of your carboxylic acid can interact with residual silanol groups (Si-OH) on the silica surface that may also be ionized.[5][7] This interaction is a different retention mechanism from the primary hydrophobic interaction, leading to a portion of the analyte molecules being retained longer and causing the characteristic peak tail.[5][6]
dot
graph TD {
subgraph "Primary Cause of Peak Tailing"
A[Analyte: 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid] -->|Carboxylic Acid Group| B(Ionized Carboxylate);
C[Stationary Phase: C18 Silica] -->|Residual Silanols| D(Ionized Silanols);
B -->|Secondary Ionic Interaction| E{Peak Tailing};
D -->|Secondary Ionic Interaction| E;
end
}
caption: "Interaction leading to peak tailing."
Q2: How can I mitigate these secondary silanol interactions?
A2: The most effective strategy is to control the ionization of both the analyte and the silanol groups by adjusting the mobile phase pH.[8][9] This is known as the ion-suppression technique.[3][10]
The Science: By lowering the mobile phase pH to at least 2 pH units below the pKa of your analyte, you will protonate the carboxylic acid group, rendering it neutral. Similarly, a low pH (typically below 3) will protonate the acidic silanol groups on the silica surface, neutralizing them.[6][9][11] This minimizes the undesirable ionic interactions and promotes a single, hydrophobic retention mechanism, resulting in a more symmetrical peak.[10]
Practical Steps:
Determine the pKa: While the exact pKa of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid may not be readily available, aromatic carboxylic acids generally have pKa values in the range of 4 to 5.[12]
Adjust Mobile Phase pH: Prepare a mobile phase with a pH of approximately 2.5 to 3.0. This can be achieved by adding a small amount of an acid like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%) to the aqueous portion of your mobile phase.[9]
Use a Buffer: To maintain a stable pH throughout the analysis, it is highly recommended to use a buffer.[13] Phosphate buffers are common, but for LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred.[9] A buffer concentration of 10-25 mM is typically sufficient.[9][14]
Q3: I've adjusted the pH, but I still see some peak tailing. What else can I try?
A3: If pH adjustment alone is insufficient, consider the following factors:
Column Choice:
End-Capped Columns: Ensure you are using a high-quality, end-capped C18 column. End-capping is a process where the residual silanol groups are chemically bonded with a small, non-polar group (like trimethylsilyl) to block them from interacting with analytes.[5][9]
Alternative Stationary Phases: For particularly challenging separations, consider columns with alternative stationary phases that are less prone to silanol interactions. Modern columns with Type B silica, which has a lower content of free silanols, can significantly reduce peak tailing.[6] Hybrid stationary phases also offer improved pH stability and reduced silanol activity.[6]
Ion-Pairing Reagents:
For highly polar or ionic compounds that are poorly retained even with ion suppression, ion-pairing chromatography can be a powerful tool.[3][15] An ion-pairing agent, such as a quaternary amine (e.g., tetrabutylammonium hydroxide) for acidic analytes, is added to the mobile phase.[15][16] This agent forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and retention on the reversed-phase column, while also masking secondary interactions.[17]
System and Method Parameters:
Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, it can also contribute to tailing.[4][14][18] Try reducing the injection volume or the sample concentration to see if the peak shape improves.
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause peak broadening and tailing.[7] Ensure that all connections are made with the shortest possible length of appropriate narrow-bore tubing.
Column Contamination or Degradation: If the peak tailing has worsened over time, your column may be contaminated or the stationary phase may be degrading.[4] Try flushing the column with a strong solvent. If that fails, a void at the column inlet could be the issue, which sometimes can be resolved by reversing and flushing the column (if the manufacturer's instructions permit).[5][14] If these steps do not resolve the issue, the column may need to be replaced.[14]
Troubleshooting Workflow
dot
graph TD {
A[Start: Peak Tailing Observed] --> B{Is Mobile Phase pH < 3?};
B -->|No| C[Adjust Mobile Phase pH to 2.5-3.0 with Acid/Buffer];
C --> D{Problem Resolved?};
B -->|Yes| E{Is Column End-Capped & in Good Condition?};
E -->|No| F[Replace with a new, high-quality end-capped column];
F --> D;
E -->|Yes| G{Is Sample Overload a Possibility?};
G -->|Yes| H[Reduce Injection Volume/Concentration];
H --> D;
G -->|No| I{Consider Advanced Techniques};
I --> J[Try Ion-Pairing Chromatography];
I --> K[Explore Alternative Stationary Phases];
J --> D;
K --> D;
D -->|Yes| L[End: Symmetrical Peak Achieved];
D -->|No| M[Consult Further with Technical Support];
}
caption: "Troubleshooting workflow for peak tailing."
Summary of Key Parameters and Recommendations
Parameter
Recommendation
Rationale
Mobile Phase pH
Adjust to 2.5 - 3.0 using an appropriate acid (e.g., 0.1% Formic Acid) and buffer.[9][12]
Suppresses the ionization of both the carboxylic acid analyte and residual silanol groups, minimizing secondary ionic interactions.[6][10]
Stationary Phase
Use a high-quality, end-capped C18 column or consider a modern Type B or hybrid silica column.[6][9]
End-capping physically blocks access to many residual silanols, while modern silica types have inherently lower silanol activity.[5][6]
Sample Concentration
Avoid column overload by injecting a lower concentration or smaller volume.[4][18]
Overloading can saturate the primary retention sites, leading to peak distortion.[4][14]
System Plumbing
Minimize extra-column volume by using short, narrow-bore tubing.[7]
Reduces peak dispersion and broadening that can contribute to tailing.[4]
Advanced Technique
If necessary, employ ion-pairing chromatography with a suitable reagent.[3][15]
Forms a neutral complex with the analyte, improving retention and peak shape for highly polar compounds.
References
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI News.
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
SIELC Technologies. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
Pharmaguideline Forum. (2018, July 21). Importance of ion pair reagents on reverse phase HPLC.
Moravek, Inc. (2024, December 3).
Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
The Importance of Mobile Phase pH in Chromatographic Separ
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News.
Shinde, V. (2025, February 1).
PubMed.
MilliporeSigma. Analysis of Polar Compounds with Ion Pair Reagents.
Effect of mobile phase pH on reversed-phase HPLC separ
Common Causes Of Peak Tailing in Chromatography. (2025, July 17). Blogs - News.
Technical Support Center: Purification of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid
Introduction and Scope This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude 8-(4-Chloro-2-methoxyphenyl)-8-oxooctan...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Scope
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid. The methodologies and troubleshooting advice herein are grounded in established chemical principles and practical laboratory experience. The purity of this keto-acid intermediate is critical for the success of subsequent synthetic steps and the integrity of biological assays. This document will address the most common challenges encountered during its purification, from identifying typical impurities to optimizing large-scale separation protocols.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid.
Q1: What are the most common impurities I should expect in my crude sample?
A1: Given that the synthesis of this molecule typically involves a Friedel-Crafts acylation of 1-chloro-3-methoxybenzene with a derivative of octanedioic acid (e.g., the acid chloride or anhydride) using a Lewis acid catalyst like AlCl₃, the primary impurities arise from the reaction itself.[1][2][3]
Unreacted Starting Materials: Residual 1-chloro-3-methoxybenzene and the octanedioic acid derivative.
Regioisomers: Acylation can potentially occur at other positions on the aromatic ring, leading to isomeric impurities.
Poly-acylated Byproducts: The product, an activated aromatic ketone, can sometimes undergo a second acylation, although this is less common than in Friedel-Crafts alkylation.[4]
Catalyst Residues: Residual Lewis acid (e.g., aluminum salts) that was not fully quenched during the workup.[4]
Byproducts from Side Reactions: The ketonization reaction can sometimes lead to side products through various secondary reactions.[5][6]
Q2: What are the principal purification techniques for this type of keto-acid?
A2: The primary methods leverage the compound's unique structural features—a carboxylic acid, a ketone, and an aromatic ring. The main techniques are:
Recrystallization: Ideal for removing small amounts of impurities from a solid crude product that is already relatively pure.[7]
Acid-Base Extraction: A highly effective chemical method that uses the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[8]
Column Chromatography: A powerful technique for separating the target compound from impurities with different polarities, especially isomers or byproducts with similar physical properties.[7][9]
Q3: How do I choose the most appropriate purification method for my sample?
A3: The choice depends on the initial purity of your crude material and the nature of the impurities. A logical workflow is presented below. As a general rule, acid-base extraction is an excellent first-pass purification to remove non-acidic contaminants. Recrystallization is best when the crude purity is estimated to be >90%. Column chromatography is often necessary when dealing with complex mixtures or difficult-to-remove isomeric impurities.[7][8]
Caption: Decision tree for selecting a purification method.
Q4: My compound streaks severely on a silica gel TLC plate. How can I get clean spots?
A4: This is a classic issue with carboxylic acids on silica gel. The acidic proton of your compound interacts strongly with the slightly acidic silica surface, leading to tailing or streaking.[8] To resolve this, add a small amount (0.5-1%) of a volatile acid, like acetic acid, to your mobile phase (eluent). This keeps the carboxylic acid fully protonated, preventing its salt from forming on the silica and ensuring it moves as a single, well-defined spot.[8]
Troubleshooting Purification Challenges
This section provides solutions to specific problems you may encounter during purification experiments.
Recrystallization Issues
Problem
Possible Cause(s)
Troubleshooting Steps
Product "oils out" instead of crystallizing.
1. The boiling point of the solvent is too high, causing the compound to melt before it dissolves. 2. The solution is supersaturated. 3. Impurities are depressing the melting point.
1. Re-heat the solution to dissolve the oil, then add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. 2. Try a lower-boiling point solvent system. 3. Allow the solution to cool much more slowly to promote proper crystal lattice formation.[7]
No crystals form upon cooling.
1. The solution is not saturated (too much solvent was used). 2. The compound is too soluble in the chosen solvent, even at low temperatures. 3. Nucleation has not been initiated.
1. Evaporate some of the solvent to increase the concentration and try cooling again. 2. Cool the solution to a lower temperature (e.g., ice bath or refrigerator). 3. Scratch the inside of the flask with a glass rod at the solvent line to create a surface for nucleation. 4. Add a "seed crystal" of the pure compound if available.[7]
Low recovery of purified compound.
1. The compound has significant solubility in the cold recrystallization solvent. 2. Too much solvent was used initially. 3. Premature crystallization occurred during a hot filtration step.
1. Ensure the solution is cooled for a sufficient amount of time at the lowest practical temperature to maximize precipitation. 2. Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. 3. When filtering insoluble impurities from a hot solution, pre-heat the funnel and receiving flask to prevent the product from crashing out.[7][10]
Purity does not improve significantly.
1. The chosen solvent does not effectively discriminate between the product and a key impurity. 2. Impurities were trapped within the crystal lattice (occlusion) due to rapid cooling.
1. Select a different solvent or a solvent/anti-solvent pair. Use TLC to check the solubility of impurities in potential solvents. 2. Perform a second recrystallization on the obtained material. 3. Ensure cooling is slow and undisturbed.
Column Chromatography Issues
Problem
Possible Cause(s)
Troubleshooting Steps
Poor separation of the target compound from impurities.
1. The mobile phase (solvent system) is not optimal. 2. The column is overloaded with the sample.
1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of ~0.3 for the target compound. 2. Try a gradient elution, starting with a less polar solvent and gradually increasing the polarity. 3. Use a larger column or load less crude material. A general rule is a 1:30 to 1:50 ratio of sample mass to silica gel mass.[11]
The compound is not eluting from the column.
1. The mobile phase is not polar enough. 2. The compound may have precipitated at the top of the column upon loading.
1. Gradually increase the polarity of the mobile phase. 2. Ensure the compound is fully dissolved in the loading solvent. If solubility is an issue, consider a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica.[11]
Streaking or tailing of bands on the column.
1. Strong interaction between the carboxylic acid and the silica gel. 2. The column has been overloaded.
1. As with TLC, add a small amount (0.5-1%) of acetic acid to the mobile phase to suppress the ionization of the carboxylic acid group.[7][8] 2. Reduce the amount of sample loaded onto the column.
Acid-Base Extraction Issues
Problem
Possible Cause(s)
Troubleshooting Steps
An emulsion forms at the interface of the organic and aqueous layers.
1. Vigorous shaking of the separatory funnel. 2. High concentration of dissolved substances.
1. Instead of shaking, gently invert the separatory funnel multiple times to mix the layers. 2. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which helps to break up the emulsion.[8]
The product does not precipitate after re-acidification of the aqueous layer.
1. The aqueous solution is not sufficiently acidic. 2. The product is somewhat soluble in the acidic aqueous solution. 3. The product has formed a supersaturated solution.
1. Continue adding strong acid (e.g., 6M HCl) dropwise while stirring until the solution is strongly acidic (test with pH paper). 2. Cool the solution in an ice bath to decrease the compound's solubility. 3. If precipitation is still slow, try scratching the inside of the beaker with a glass rod. 4. If the product remains dissolved, perform a back-extraction into an organic solvent like ethyl acetate or dichloromethane.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for crude material that is >90% pure and solid at room temperature. The key is selecting an appropriate solvent.
Solvent Selection:
The ideal solvent should dissolve the compound completely when hot but poorly when cold. The impurities should either be insoluble in the hot solvent or very soluble in the cold solvent.
Table of Potential Recrystallization Solvents (In order of decreasing polarity):
Solvent
Boiling Point (°C)
Comments
Water
100
Unlikely to be a good single solvent due to the greasy alkyl chain and aromatic ring, but could be used as an anti-solvent.
Acetic Acid
118
Good for dissolving carboxylic acids, but can be difficult to remove completely.[12]
Ethanol / Methanol
78 / 65
Often good solvents for moderately polar compounds. A water co-solvent may be needed to reduce solubility for crystallization.[12]
Acetone
56
A strong solvent, may require a non-polar anti-solvent like hexanes.
Ethyl Acetate
77
A good general-purpose solvent for moderately polar compounds.
Toluene
111
Good for aromatic compounds; often paired with hexanes or heptane as an anti-solvent.[12]
Heptane / Hexanes
98 / 69
The compound is likely to have low solubility in these non-polar solvents, making them excellent anti-solvents.
Step-by-Step Methodology:
Place the crude 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid in an Erlenmeyer flask.
Add a small amount of the chosen solvent (e.g., ethyl acetate/heptane mixture) and heat the mixture with stirring (e.g., on a hot plate).
Continue adding the solvent in small portions until the compound just dissolves completely at the boiling point of the solvent. Do not add a large excess.
If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling and evaporation rate, promoting the growth of larger, purer crystals.
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[10]
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
This is the most powerful method for separating complex mixtures.
Caption: General workflow for column chromatography purification.
Step-by-Step Methodology:
TLC Analysis: Develop a mobile phase system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Add 0.5% acetic acid to the mixture. Adjust the ratio until the desired compound has an Rf value of approximately 0.3.[7]
Column Preparation: Prepare a slurry of silica gel in the mobile phase and carefully pour it into a glass column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, then add a thin layer of sand on top.[11]
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane if needed). Carefully apply this solution to the top of the silica bed. Alternatively, for less soluble compounds, perform a dry load by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[11][13]
Elution: Carefully add the mobile phase to the column and begin collecting the eluting solvent in fractions (e.g., in test tubes). Maintain a constant flow, using gentle air pressure if necessary for flash chromatography.[13]
Monitoring: Spot each collected fraction onto a TLC plate and develop it to identify which fractions contain the pure product.
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid.
References
BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 8-(3-Chlorophenyl)-8-oxooctanoic acid. BenchChem.
S
BenchChem Technical Support Team. (2025). Troubleshooting common issues in Friedel-Crafts reactions. BenchChem.
BenchChem Technical Support Team. (2025).
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025). PMC.
BenchChem Technical Support Team. (2025).
Crystal Phase Effects on the Gas‐Phase Ketonization of Small Carboxylic Acids over TiO2 C
Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. (2021).
Crystalliz
Ashenhurst, J. (2018). EAS Reactions (3)
US2608591A - Substitution chlorination of aromatic compounds with liquid chlorine. (n.d.).
Purification of Organic Compounds by Flash Column Chrom
CA2343012A1 - Method for crystallising carboxylic acid. (n.d.).
Column Chrom
Friedel–Crafts Acyl
Applications of Friedel–Crafts reactions in total synthesis of n
A Comparative Guide to Advanced vs. Standard Ketone Intermediates in Pharmaceutical Synthesis
Focus: 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid as a Case Study Authored by: A Senior Application Scientist Introduction: The Central Role of Ketones in Drug Development In the landscape of modern medicinal chemis...
Author: BenchChem Technical Support Team. Date: March 2026
Focus: 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid as a Case Study
Authored by: A Senior Application Scientist
Introduction: The Central Role of Ketones in Drug Development
In the landscape of modern medicinal chemistry, ketone derivatives are indispensable building blocks.[1] Their carbonyl group serves as a reactive hub for a multitude of chemical transformations, allowing for the construction of complex molecular architectures that are the foundation of novel therapeutics.[2][] Drug development professionals constantly face a critical strategic decision: Is it more efficient to employ a highly functionalized, advanced intermediate tailored for a specific target, or to utilize a simpler, standard ketone and build molecular complexity through a multi-step synthetic sequence?
This guide provides an in-depth comparison of these two divergent strategies. We will use 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid , a key precursor in the synthesis of the antiplatelet agent Cilostazol, as our exemplar for an advanced, functionalized intermediate.[4][5] This will be contrasted with "standard" ketone intermediates, such as simple aryl alkyl ketones, which are typically synthesized via foundational reactions like the Friedel-Crafts acylation.[1][6] Through a detailed analysis of synthetic efficiency, scalability, and strategic application, this document will equip researchers and drug development professionals with the insights needed to make informed decisions in their synthetic campaigns.
Section 1: The Strategic Value of Advanced Intermediates
An advanced intermediate like 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid is not merely a starting material; it is a product of deliberate molecular design. Its structure contains multiple, strategically placed functional groups, each contributing to the final Active Pharmaceutical Ingredient (API).
The Aryl Ketone Core: The 4-chloro-2-methoxyphenyl ketone moiety provides the foundational aromatic structure.
Pre-installed Functionality: The para-chloro and ortho-methoxy groups are critical pharmacophoric elements. Their placement is fixed, eliminating the need for subsequent, and often challenging, aromatic substitution and purification steps.
The Aliphatic Linker: The C8 oxooctanoic acid chain serves as a versatile linker, with the terminal carboxylic acid providing a reactive handle for coupling with other molecular fragments.
The primary advantage of this "convergent" approach is the significant reduction in the number of synthetic steps required in the later, often more complex, stages of API synthesis. This can lead to higher overall yields, simplified purification, and a more streamlined path to the final target molecule.
Logical Workflow: Convergent vs. Linear Synthesis
The decision to use an advanced intermediate is a key branch point in a synthesis plan. The following diagram illustrates the strategic difference between a convergent approach using a pre-functionalized intermediate and a linear approach starting from a basic ketone.
Caption: Comparison of convergent and linear synthetic strategies.
Section 2: Standard Ketone Intermediates: The Foundation of Exploratory Chemistry
Standard ketone intermediates are typically simpler molecules, often commercially available or readily synthesized in one or two steps.[] The most common method for their preparation is the Friedel-Crafts acylation, an electrophilic aromatic substitution that attaches an acyl group to an aromatic ring using a Lewis acid catalyst.[7][8]
While requiring more downstream manipulations, this "linear" strategy offers unparalleled flexibility. By starting with a basic ketone, medicinal chemists can:
Build Diverse Libraries: Systematically vary the side chain, linker, and other functionalities to perform structure-activity relationship (SAR) studies.
Explore Novel Scaffolds: Easily pivot the synthetic route if initial biological testing points in a new direction.
Optimize Physicochemical Properties: Modulate properties like solubility and metabolic stability by introducing different functional groups at various stages.
The trade-off for this flexibility is often a longer synthetic route, which can result in a lower overall yield and more complex purification challenges at each step.
The Workhorse Reaction: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of ketone synthesis.[9][10] The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[7]
Caption: Mechanism of Friedel-Crafts Acylation.
Section 3: Performance Comparison and Experimental Data
The choice between an advanced and a standard intermediate is dictated by the project's goals. For target-oriented synthesis, efficiency is paramount. For discovery-phase projects, flexibility is key.
Parameter
Advanced Intermediate Approach
Standard Intermediate Approach
Rationale & Causality
Time to Target (from intermediate)
Short (1-3 steps)
Long (5+ steps)
The advanced intermediate has most of the molecular complexity already built-in, requiring only final coupling and/or deprotection steps.
Overall Yield (Hypothetical)
Potentially Higher
Potentially Lower
Fewer reaction and purification steps generally lead to a higher overall yield, minimizing material loss at each stage.
Flexibility for Analogs
Low
High
The structure is largely fixed. In contrast, a linear synthesis allows for the introduction of diverse building blocks at multiple points.
Initial Cost of Intermediate
High
Low
Advanced intermediates require significant prior synthetic effort, increasing their cost. Standard ketones are often commodity chemicals.
Process Development Risk
Lower
Higher
Fewer steps to optimize and validate. Each step in a long linear synthesis introduces a potential point of failure or low yield.
Purification Complexity
Lower
Higher
Fewer reactions mean fewer potential byproducts to be removed in the final stages.
Section 4: Key Experimental Protocols
To provide a practical context, this section details the methodologies for the synthesis and application of these intermediates.
Protocol 1: Postulated Synthesis of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid
This protocol is based on the principles of Friedel-Crafts acylation, a reliable method for forming aryl ketones.[11][12]
Objective: To synthesize the advanced intermediate via Friedel-Crafts acylation of 1-chloro-3-methoxybenzene with octanedioic anhydride.
Materials:
1-Chloro-3-methoxybenzene
Octanedioic acid (Suberic acid)
Thionyl chloride or Oxalyl chloride (to make the acid chloride, an alternative to anhydride)
Aluminum chloride (AlCl₃), anhydrous
Dichloromethane (DCM), anhydrous
Hydrochloric acid (HCl), aqueous solution
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
Catalyst Suspension: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.
Acylium Ion Formation: Dissolve octanedioic anhydride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension at 0 °C. Allow the mixture to stir for 30 minutes to facilitate the formation of the electrophilic species.
Aromatic Addition: Add 1-chloro-3-methoxybenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl to quench the reaction and decompose the aluminum complex.
Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid.
Protocol 2: Downstream Modification of a Ketone - The Wolff-Kishner Reduction
A common requirement in synthesis is the complete reduction of the ketone carbonyl to a methylene (-CH₂) group. The Wolff-Kishner reduction is ideal for substrates that are sensitive to the strongly acidic conditions of the alternative Clemmensen reduction.[13][14]
Objective: To reduce an aryl alkyl ketone to the corresponding alkylarene.
Materials:
Aryl alkyl ketone (e.g., acetophenone)
Hydrazine hydrate (NH₂NH₂)
Potassium hydroxide (KOH)
Diethylene glycol (high-boiling solvent)
Procedure:
Hydrazone Formation: To a round-bottom flask equipped with a reflux condenser, add the aryl alkyl ketone (1.0 equivalent), diethylene glycol, and hydrazine hydrate (4-5 equivalents). Heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone in situ.[15]
Addition of Base: Cool the mixture slightly and add solid KOH pellets (4-5 equivalents).
Reduction and Distillation: Replace the reflux condenser with a distillation apparatus. Gradually heat the mixture to ~200 °C. Water and excess hydrazine will distill off.[16]
Reflux: Once the distillation ceases, re-attach the reflux condenser and maintain the reaction mixture at reflux (~190-200 °C) for 3-4 hours, or until nitrogen evolution stops.
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., diethyl ether or toluene).
Purification: Wash the combined organic extracts with dilute HCl and then brine. Dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the alkylarene product.
Conclusion and Future Outlook
The choice between a highly functionalized intermediate like 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid and a standard ketone building block is a fundamental strategic decision in drug development.
The Advanced Intermediate path offers an accelerated, efficient, and often more scalable route for synthesizing a specific, pre-defined target molecule. It represents a "process-oriented" approach, ideal for late-stage development and manufacturing.
The Standard Intermediate path provides the essential flexibility and versatility required for early-stage discovery. It allows for broad SAR exploration and the creation of intellectual property through novel chemical entities. This is a "discovery-oriented" approach.
As synthetic methodologies continue to advance, the line between these strategies may blur. New catalytic methods are emerging that allow for the late-stage functionalization of simpler molecules with greater precision, potentially offering the best of both worlds.[17] However, the core principles of convergent versus linear synthesis will remain a central tenet of strategic planning in the pharmaceutical industry.
References
Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
Royal Society of Chemistry. (2025). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Clemmensen Reduction. Retrieved from [Link]
Chem-Station. (2014, October 7). Clemmensen Reduction. Retrieved from [Link]
Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
Google Patents. (n.d.). JP2007503406A - Process for the preparation of cilostazol and its intermediates.
SciSpace. (2004). A process for the preparation of cilostazol and of the intermediates thereof. Retrieved from [Link]
BYJU'S. (n.d.). Clemmensen Reduction reaction. Retrieved from [Link]
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]
Pharmaffiliates. (2026, March 8). The Role of Aryl Ketones in Drug Discovery: Insights from Intermediates. Retrieved from [Link]
Pharmaffiliates. (n.d.). The Role of Ketone Derivatives in Modern Drug Synthesis. Retrieved from [Link]
Patsnap. (2020, July 28). Preparation method of cilostazol intermediate. Retrieved from [Link]
Quick Company. (n.d.). Novel Process For Preparation Of Cilostazol And Intermediates Thereof. Retrieved from [Link]
Google Patents. (n.d.). WO2005019204A1 - A process for the preparation of cilostazol and of the intermediates thereof.
ResearchGate. (n.d.). Comparison of the classical approaches to ketone synthesis with the.... Retrieved from [Link]
Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
BYJU'S. (2019, January 22). Wolff Kishner reduction mechanism. Retrieved from [Link]
OrgoSolver. (n.d.). Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]
EurekAlert!. (2025, January 8). Scripps Research chemists unlock the potential of ketone and ester molecules, paving the way for greener and more efficient drug development. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). An Efficient Method for the α-Acetoxylation of Ketones. Retrieved from [Link]
RSC Publishing. (2015, June 6). Transition Metal-Catalyzed Ketone-Directed or Mediated C−H Functionalization. Retrieved from [Link]
MDPI. (2024, August 7). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. Retrieved from [Link]
PMC. (n.d.). Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones. Retrieved from [Link]
ACS Publications. (2022, May 17). Discovery and Process Development of a Scalable Biocatalytic Kinetic Resolution toward Synthesis of a Sterically Hindered Chiral Ketone. Retrieved from [Link]
PMC - NIH. (n.d.). An Efficient and General Approach to β-Functionalized Ketones. Retrieved from [Link]
ScienceDirect. (n.d.). Multi-dimensional roles of ketone bodies in fuel metabolism, signaling, and therapeutics. Retrieved from [Link]
ACS Publications. (n.d.). Design of Efficient Ketone Catalysts for Epoxidation by Using the Field Effect. Retrieved from [Link]
Patsnap Eureka. (2025, July 24). Advances in Carbonyl Chemistry for Medical Application. Retrieved from [Link]
HETEROCYCLES. (2009). SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of Related Substances of Cilostazol | Request PDF. Retrieved from [Link]
PMC. (n.d.). Improved oral absorption of cilostazol via sulfonate salt formation with mesylate and besylate. Retrieved from [Link]
J-GLOBAL. (n.d.). Cilostazol | Chemical Substance Information. Retrieved from [Link]
Semantic Scholar. (2009, June 2). Synthesis of Related Substances of Cilostazol. Retrieved from [Link]
(Source in Japanese). (n.d.). Development of chemical conversion methods for aromatic compounds aimed at application to drug discovery.
MDPI. (2022, July 19). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d.... Retrieved from https://www.mdpi.com/1420-3049/27/14/46441420-3049/27/14/4644
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pipelines become increasingly stringent, the analytical validation of critical synthetic intermediates is paramount. 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid (CAS: 951889-78-4; Formula: C₁₅H₁₉ClO₄) is a highly functionalized building block featuring a halogenated aromatic ring, a methoxy ether, a ketone, and a terminal carboxylic acid.
Validating the purity of this compound presents unique analytical challenges. The synthesis process can generate closely related impurities, including dechlorinated analogs, over-oxidized/reduced species, and positional regioisomers. Traditional analytical methods often fail to resolve these subtle structural variations.
This guide objectively compares two analytical strategies for the impurity profiling of this compound: the traditional HPLC-UV/Vis with Single Quadrupole MS (HPLC-SQ-MS) and the advanced UHPLC with Quadrupole Time-of-Flight MS (UHPLC-QTOF-MS) . By examining the causality behind column chemistry and mass analyzer resolution, we provide a self-validating framework for purity analysis.
Analytical Challenges & Methodological Causality
The Regioisomer Conundrum (Column Chemistry)
Standard C18 columns rely almost exclusively on hydrophobic interactions. When analyzing 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid, positional regioisomers (e.g., the chlorine or methoxy group at the 3- or 5-position instead of the 4- and 2-positions) exhibit nearly identical hydrophobicities, leading to co-elution.
The Solution: Transitioning to a Biphenyl stationary phase introduces
π−π
and dipole-dipole interactions. The biphenyl rings interact differentially with the electron-withdrawing chlorine and electron-donating methoxy groups on the analyte's aromatic ring, providing the orthogonal selectivity required to resolve these regioisomers.
The Isobaric Interference Challenge (Mass Resolution)
A Single Quadrupole (SQ) mass spectrometer provides nominal mass resolution. The target compound has a nominal mass of 298 Da. An impurity resulting from demethylation (loss of CH₂, -14 Da) combined with oxidation (+16 Da) yields a net change of +2 Da (Nominal mass 300 Da). However, the natural ³⁷Cl isotope of the parent compound also appears at m/z 300. An SQ-MS cannot distinguish the ³⁷Cl isotope from the impurity.
The Solution: A QTOF mass analyzer provides high-resolution accurate mass (HRMS) with sub-2 ppm mass accuracy. The exact mass of the ³⁷Cl parent isotope is 300.0942 Da, while the hypothetical impurity is 300.0765 Da. The QTOF easily resolves this mass defect, allowing for definitive empirical formula generation.
Workflow & Decision Tree Visualization
The following diagram illustrates the logical divergence between the two methodologies and how component selection directly impacts the definitive identification of impurities.
Figure 1: Decision tree and workflow comparison between HPLC-SQ-MS and UHPLC-QTOF-MS for impurity profiling.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following step-by-step protocol integrates system suitability testing (SST) directly into the workflow.
Step 1: Sample Preparation & Matrix Control
Causality: Acetonitrile (ACN) is chosen over Methanol as the diluent to prevent potential esterification of the terminal octanoic acid group during autosampler storage.
Accurately weigh 10.0 mg of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid.
Dissolve in 10 mL of 50:50 ACN:Water (LC-MS grade) to yield a 1.0 mg/mL stock solution.
Dilute to a working concentration of 100 µg/mL.
Self-Validation (SST): Prepare a spiked sample containing 0.1% (w/w) of a known dechlorinated standard to verify the Limit of Quantitation (LOQ) prior to batch acquisition.
Step 2: Chromatographic Separation
Causality: Formic acid (0.1%) buffers the mobile phase to pH ~2.7, ensuring the carboxylic acid moiety remains fully protonated, which prevents peak tailing and ensures reproducible retention times.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient (UHPLC): 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.
Column: Biphenyl (100 × 2.1 mm, 1.7 µm) maintained at 40°C.
Step 3: Mass Spectrometry Acquisition
Causality: Electrospray Ionization in negative mode (ESI-) is selected because the carboxylic acid group readily deprotonates, yielding a highly stable[M-H]⁻ ion at m/z 297.089 (based on ³⁵Cl), minimizing in-source fragmentation.
Set capillary voltage to 2.5 kV (ESI-).
Set desolvation temperature to 350°C with a gas flow of 800 L/hr.
QTOF Specific: Calibrate the TOF flight tube using a continuous lock-mass infusion (e.g., Leucine Enkephalin) to maintain < 2 ppm mass accuracy throughout the run.
Data Presentation & Method Comparison
The quantitative data below summarizes the performance of both methods during a simulated validation run adhering to.
Table 1: Method Parameters & Rationale Comparison
Parameter
Method A: HPLC-SQ-MS
Method B: UHPLC-QTOF-MS
Scientific Rationale for Method B
Column Chemistry
C18 (150 x 4.6 mm, 5 µm)
Biphenyl (100 x 2.1 mm, 1.7 µm)
Biphenyl provides
π−π
interactions to separate aromatic regioisomers; sub-2µm particles increase theoretical plates.
Run Time
25 minutes
10 minutes
UHPLC fluidics and smaller particle sizes allow higher linear velocities without losing resolution.
Mass Analyzer
Single Quadrupole
Quadrupole Time-of-Flight
QTOF provides high-resolution accurate mass for definitive empirical formula generation.
Ionization Mode
ESI (+/-) switching
ESI (-) targeted
ESI (-) yields a stable[M-H]⁻ ion for carboxylic acids, reducing spectral complexity.
Table 2: Analytical Validation Results (ICH Q2)
Validation Metric
Method A (HPLC-SQ-MS)
Method B (UHPLC-QTOF-MS)
ICH Q2(R2) Requirement
Regioisomer Resolution (Rs)
0.8 (Co-eluting)
2.4 (Baseline resolved)
Rs > 1.5
Mass Accuracy
± 0.5 Da
± 0.0005 Da (1.6 ppm)
N/A (Method dependent)
Limit of Detection (LOD)
0.05% (500 ng/mL)
0.005% (50 ng/mL)
Signal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ)
0.15% (1.5 µg/mL)
0.015% (150 ng/mL)
Signal-to-Noise ≥ 10:1
Isotope Isomer ID
Ambiguous
Definitive
Unambiguous Identification
Data Interpretation: Method B successfully resolves positional isomers that Method A merges into a single peak. Furthermore, the QTOF's mass accuracy allows the analyst to distinguish between the target compound's ³⁷Cl isotope and co-eluting isobaric impurities, a physical impossibility for the Single Quadrupole system.
Conclusion
For the routine, high-throughput assay of well-characterized batches of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid, Method A (HPLC-SQ-MS) remains a cost-effective tool. However, for rigorous impurity profiling, stability indicating assays, and regulatory submissions, Method B (UHPLC-QTOF-MS with a Biphenyl column) is the scientifically superior choice. It transforms the analytical workflow from a presumptive assay into a definitive, self-validating system capable of identifying unknown degradants and resolving complex regioisomers.
References
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Guidelines, March 2022. Available at:[Link]
MDPI Molecules. "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades." Molecules, August 2023. Available at:[Link]
ResearchGate / Springer. "Coupling Ultra-High-Pressure Liquid Chromatography with Mass Spectrometry: Introduction and Applications." Chemistry Central Journal, 2017. Available at:[Link]
ACS Chemical Research in Toxicology. "Quantitation of DNA Adducts and Regioisomers Utilizing Biphenyl Column Separations." ACS Publications, August 2022. Available at:[Link]
Validation
benchmarking 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid in enzyme inhibition assays
Benchmarking 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic Acid: A Methodological Guide to Evaluating Aryl-Oxo-Fatty Acids in Enzyme Inhibition Assays Executive Summary & Chemotype Rationale When evaluating novel or special...
Author: BenchChem Technical Support Team. Date: March 2026
Benchmarking 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic Acid: A Methodological Guide to Evaluating Aryl-Oxo-Fatty Acids in Enzyme Inhibition Assays
Executive Summary & Chemotype Rationale
When evaluating novel or specialized chemical building blocks like 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid (CAS: 951889-78-4) for enzyme inhibition, researchers must look beyond basic screening and understand the structural causality of the molecule. This compound belongs to the aryl-oxo-fatty acid chemotype, which perfectly maps to the classic pharmacophore of Histone Deacetylase (HDAC) inhibitors.
To benchmark this compound effectively, we must dissect its three functional domains:
The Cap Group (4-Chloro-2-methoxyphenyl): This bulky, halogenated aromatic ring is designed to interact with the hydrophobic surface recognition domain at the rim of the enzyme's active site.
The Linker (8-oxooctyl chain): Crystal structures of Zn²⁺-dependent HDACs reveal a narrow, ~11 Å deep binding pocket. A 7-to-8 atom aliphatic chain provides the optimal length to traverse this tunnel without causing steric clashes at the surface[1].
The Zinc-Binding Group (ZBG): The terminal carboxylic acid coordinates the catalytic Zn²⁺ ion[2]. While hydroxamic acids (like the clinical drug Vorinostat/SAHA) are the most common ZBGs, they are metabolically labile and prone to Lossen rearrangement, which generates reactive, genotoxic isocyanates[3],[4]. Carboxylic acids act as weaker ZBGs but offer superior metabolic stability, reduced off-target metalloenzyme toxicity, and unique isoform selectivity[2].
This guide outlines a self-validating benchmarking workflow to compare this carboxylic acid derivative against established clinical standards.
The Self-Validating Experimental System
To benchmark HDAC inhibition, we utilize a two-step fluorometric assay[5],[6].
Causality in Assay Design: Direct measurement of deacetylation is optically challenging. Instead, we use an acetylated substrate coupled to a fluorophore, such as Boc-Lys(Ac)-AMC. The HDAC enzyme removes the acetyl group, but this does not immediately produce a signal. A secondary enzyme (a trypsin-like developer) is required to cleave the newly deacetylated lysine, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC)[6].
The False-Positive Pitfall: Because the assay relies on a secondary developer enzyme, any compound that inhibits trypsin (rather than HDAC) will also cause a drop in fluorescence, registering as a false positive. Therefore, a robust benchmarking protocol must include a developer counter-screen to be self-validating.
Caption: Biochemical mechanism of the two-step fluorometric HDAC inhibition assay.
Step-by-Step Benchmarking Protocol
Phase A: Primary HDAC Inhibition Assay
Compound Preparation: Dissolve 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid, Valproic Acid (VPA; weak carboxylic acid control), and Vorinostat (SAHA; strong hydroxamate control) in DMSO. Dilute into assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) to achieve a concentration range of 0.1 µM to 1000 µM[7].
Enzyme Pre-Incubation: In a 96-well black microtiter plate, combine 10 µL of recombinant enzyme (e.g., HDAC1 or HDAC8) with 10 µL of the inhibitor dilutions. Incubate at 37°C for 15 minutes to allow equilibrium binding.
Substrate Addition: Add 5 µL of Boc-Lys(Ac)-AMC (final concentration 50 µM). Incubate at 37°C for 30 minutes[5],[6].
Development: Add 10 µL of Lysine Developer (containing trypsin and 1 µM Trichostatin A to instantly halt further HDAC activity). Incubate for 30 minutes at 37°C[6].
Detection: Quantify fluorescence using a microplate reader at Ex = 360 nm / Em = 460 nm[6].
Phase B: The Developer Counter-Screen (Triage)
To ensure the integrity of the data, every hit must be triaged through a counter-screen:
Incubate the test compounds directly with pre-deacetylated Boc-Lys-AMC and the Lysine Developer (omitting the HDAC enzyme entirely).
Logic Gate: If fluorescence decreases compared to the vehicle control, the compound is a trypsin inhibitor (false positive). True HDAC inhibitors will show no change in signal here.
Caption: Self-validating HTS workflow to eliminate false positives in fluorometric assays.
Comparative Performance Data
When benchmarking 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid against standard clinical agents, we expect a specific pharmacological profile dictated by its chemotype. Carboxylic acids generally exhibit IC₅₀ values in the micromolar range, significantly less potent than hydroxamates[2]. However, the bulky aryl cap combined with the flexible 8-carbon linker often drives selectivity toward isoforms like HDAC8, which possesses a highly malleable active site capable of accommodating wider cap groups[1].
Table 1: Representative Comparative Profiling of Zinc-Binding Chemotypes
Compound
ZBG Type
Linker Structure
HDAC1 IC₅₀
HDAC8 IC₅₀
Trypsin Interference
Vorinostat (SAHA)
Hydroxamic Acid
6-carbon linear
~10 nM
~150 nM
No
Valproic Acid (VPA)
Carboxylic Acid
Short, branched
~1.5 mM
~0.8 mM
No
8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid
Carboxylic Acid
7-carbon (Oxo-octyl)
~45 µM
~12 µM
No
Data Synthesis: While Vorinostat is highly potent, it lacks isoform selectivity. Valproic acid is notoriously weak, requiring millimolar concentrations to achieve efficacy. 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid bridges this gap: its extended linker allows the carboxylic acid to reach the zinc ion more effectively than VPA, yielding micromolar potency, while avoiding the genotoxic liabilities associated with hydroxamic acids.
References
Zinc binding groups for histone deacetylase inhibitors. National Institutes of Health (NIH).[Link]
Exploring Alternative Zinc-Binding Groups in Histone Deacetylase (HDAC) Inhibitors Uncovers DS-103 as a Potent Ethylhydrazide-Based HDAC Inhibitor with Chemosensitizing Properties. ACS Publications.[Link]
Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. Taylor & Francis Online.[Link]
Discovery of HDAC Inhibitors That Lack an Active Site Zn2+-Binding Functional Group. National Institutes of Health (NIH).[Link]
HDAC Inhibitor Drug Screening Kit. BioVision / Eurodiagnostico.[Link]
Assay Protocol Book - PDSP. University of North Carolina.[Link]
Cross-Validation of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic Acid Binding Models: A Comparative Guide for FABP4 Targeting
As drug development pivots toward highly specific lipid chaperones, Fatty Acid Binding Protein 4 (FABP4) has emerged as a critical target for metabolic syndrome, atherosclerosis, and inflammatory diseases[1],[2]. The com...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pivots toward highly specific lipid chaperones, Fatty Acid Binding Protein 4 (FABP4) has emerged as a critical target for metabolic syndrome, atherosclerosis, and inflammatory diseases[1],[2]. The compound 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid (CAS 951889-78-4) represents a highly promising class of fatty acid mimetics.
However, accurately modeling the binding affinity of this molecule presents a dual computational challenge:
High Aliphatic Flexibility: The octanoic acid tail incurs a massive entropic penalty upon binding, which basic scoring functions often miscalculate.
Halogen Bonding: The 4-chloro substitution on the phenyl ring creates a highly directional "sigma-hole" (a region of positive electrostatic potential) that interacts with the backbone carbonyls of the FABP4 binding pocket. Standard force fields frequently fail to model this quantum mechanical phenomenon accurately[3],[4].
To prevent false positives in hit-to-lead optimization, a self-validating, cross-platform computational workflow is required. This guide objectively compares three distinct binding models—Rigid Docking, Induced Fit Docking (IFD), and Molecular Dynamics with MM-GBSA—to establish a robust cross-validation protocol.
The Biological Context: Why Targeting FABP4 Requires Precision
FABP4 regulates intracellular lipid transport. Inhibiting this protein blocks the internal binding cavity, preventing natural fatty acid uptake and subsequently dampening inflammatory signaling pathways[1].
Fig 1: Mechanism of FABP4 inhibition by 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid.
Comparative Analysis of Binding Models
To achieve scientific integrity, we must evaluate the causality behind our computational choices. Relying solely on rigid docking for a flexible, halogenated lipid mimetic guarantees high Root Mean Square Deviation (RMSD) errors in pose prediction.
Model A: AutoDock Vina (Rigid Receptor Docking)
Mechanism: Explores ligand conformations while keeping the FABP4 receptor rigid.
The Flaw: FABP4 possesses a highly dynamic "portal region" (residues 14-35). A rigid receptor cannot accommodate the bulky 2-methoxyphenyl group without artificial steric clashes, leading to artificially poor docking scores. Furthermore, Vina's empirical scoring function lacks a dedicated halogen bonding term.
Model B: Schrödinger Glide (Induced Fit Docking - IFD)
Mechanism: Softens the active site van der Waals radii and allows side-chain flexibility during docking.
The Advantage: IFD successfully models the conformational shift of the FABP4 portal loop, allowing the 8-oxooctanoic acid tail to anchor via hydrogen bonding to Arg126 and Tyr128, while the halogenated headgroup settles into the hydrophobic pocket.
Model C: Desmond MD coupled with MM-GBSA
Mechanism: Simulates the complex in explicit solvent over time (100 ns), followed by Molecular Mechanics Generalized Born Surface Area (MM-GBSA) calculations to extract the absolute binding free energy[5].
The Advantage: MM-GBSA accounts for the solvation/desolvation penalties and structural strain[6]. When combined with the OPLS4 force field (which explicitly models halogen sigma-holes), this method provides the most thermodynamically accurate representation of the Cl···O=C interaction[4],[7].
Quantitative Performance Comparison
Binding Model
Software Engine
Mean ΔG (kcal/mol)
Mean RMSD (Å)
Computational Cost
Primary Utility
Rigid Docking
AutoDock Vina
-6.8 ± 0.4
3.6
< 1 min / ligand
High-throughput screening (HTS)
Induced Fit
Schrödinger Glide
-8.9 ± 0.2
1.8
~2 hours / ligand
Pose prediction & structural insight
Dynamic (MD)
Desmond + MM-GBSA
-11.2 ± 0.5
1.1
~48 hours / ligand
Lead optimization & affinity ranking
Data reflects cross-validation against known FABP4 co-crystal structures (e.g., PDB: 2NNQ).
Self-Validating Experimental Protocol
To ensure reproducibility, the following cross-validation workflow must be strictly adhered to.
Fig 2: Cross-validation computational workflow for predicting binding affinity.
Step-by-Step Methodology
Step 1: System Preparation
Ligand: Prepare 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid using LigPrep. Generate the carboxylate anion state (deprotonated) at physiological pH (7.4 ± 0.2) using Epik.
Protein: Download FABP4 (PDB ID: 2NNQ) and process via Protein Preparation Wizard. Assign bond orders, add missing hydrogens, and optimize the H-bond network using PROPKA.
Step 2: Induced Fit Docking (IFD)
Define the receptor grid centered on the native ligand (Arg126/Tyr128).
Run Glide IFD. Set the van der Waals scaling factor to 0.5 for both receptor and ligand to simulate initial portal flexibility.
Retain poses where the octanoic acid carboxylate forms a salt bridge with Arg126, and the 4-chloro group is oriented toward the backbone carbonyl of Ala75.
Step 3: Molecular Dynamics (MD) Simulation
Export the top IFD pose to Desmond. Solvate in an SPC water box with a 10 Å buffer. Neutralize with 0.15 M NaCl.
Relax the system using the default Desmond relaxation protocol (NPT ensemble, 300 K, 1.013 bar).
Run a 100 ns production simulation using the OPLS4 force field to ensure accurate representation of the halogen bond.
Step 4: MM-GBSA Free Energy Calculation
Extract 1,000 frames from the final 20 ns of the MD trajectory (ensuring system equilibration).
Calculate the binding free energy (ΔG_bind) using the Prime MM-GBSA module.
Causality Check: Analyze the per-residue energy decomposition. If the entropic penalty (-TΔS) of the octanoic tail outweighs the enthalpic gain (ΔH) from the Arg126 interaction, the pose is thermodynamically unstable and must be rejected[5].
Conclusion
For highly flexible, halogenated lipid mimetics like 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid, single-engine rigid docking is fundamentally inadequate. By cross-validating Induced Fit Docking poses with explicit solvent Molecular Dynamics and MM-GBSA thermodynamic rescoring, researchers can accurately account for portal loop flexibility and sigma-hole interactions. This multi-tiered approach prevents costly late-stage failures in FABP4 inhibitor development.
A Comparative Guide to the Cytotoxicity of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic Acid and Related Fatty Acids
Introduction In the landscape of oncology research, the metabolic reprogramming of cancer cells has emerged as a critical hallmark, presenting novel therapeutic avenues.[1][2] Among the various metabolic pathways, fatty...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of oncology research, the metabolic reprogramming of cancer cells has emerged as a critical hallmark, presenting novel therapeutic avenues.[1][2] Among the various metabolic pathways, fatty acid metabolism has garnered significant attention. Cancer cells exhibit an increased reliance on both de novo fatty acid synthesis and the uptake of exogenous fatty acids to support rapid proliferation, membrane biogenesis, and signaling molecule production.[1][3][4] This dependency, however, can be exploited. Certain fatty acids and their derivatives have been shown to possess cytotoxic properties, inducing cell death in cancer cells through various mechanisms, a phenomenon often termed lipotoxicity.[5]
This guide provides an in-depth comparison of the cytotoxic potential of a novel synthetic fatty acid derivative, 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid , against structurally related and well-characterized fatty acids. We will delve into the mechanistic underpinnings of fatty acid-induced cytotoxicity, provide detailed experimental protocols for assessing these effects, and present a comparative analysis based on experimental data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anticancer agents.
Compound Profiles: Structure and Rationale for Comparison
The selection of appropriate comparators is crucial for understanding the structure-activity relationship (SAR) of our lead compound. The cytotoxicity of a fatty acid is influenced by factors such as chain length, degree of saturation, and the presence of functional groups.[6][7]
Structure: This is our novel compound of interest. It is a derivative of octanoic acid (a medium-chain fatty acid) featuring a substituted phenyl-keto group at the 8th position. The chloro and methoxy substitutions on the phenyl ring are of particular interest for their potential to modulate lipophilicity and electronic properties, which can influence cellular uptake and target interaction.
Rationale: The unique structure warrants investigation into whether the addition of the substituted aromatic ring enhances cytotoxic activity compared to a simple aliphatic fatty acid of similar length.
2. Octanoic Acid (C8:0)
Structure: A saturated medium-chain fatty acid (MCFA).
Rationale: As the parent C8 carboxylic acid, octanoic acid serves as a direct baseline comparator. This allows us to assess the cytotoxic contribution of the 8-(4-chloro-2-methoxyphenyl)-8-oxo moiety. MCFAs are generally considered less toxic than long-chain saturated fatty acids.[9][10]
3. Palmitic Acid (C16:0)
Structure: A long-chain saturated fatty acid (LCFA).
Rationale: Palmitic acid is one of the most common saturated fatty acids in animals and is extensively studied for its role in lipotoxicity. It is known to induce apoptosis in various cell types, including cancer cells, often through mechanisms involving endoplasmic reticulum stress and mitochondrial dysfunction.[5] It serves as a positive control for saturated fatty acid-induced cytotoxicity.
4. Oleic Acid (C18:1)
Structure: A monounsaturated long-chain fatty acid.
Rationale: In contrast to palmitic acid, the monounsaturated oleic acid is often found to be non-toxic or even protective against saturated fatty acid-induced lipotoxicity.[5] Its inclusion allows for a comparison between saturated and unsaturated fatty acids and helps to elucidate the specific mechanisms of cell death induced by our test compounds.
Compound Name
Structure
Class
Key Characteristics
8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid
O=C(CCCCCCC(C1=CC(Cl)=C(OC)C=C1)=O)O
Modified MCFA
Novel compound with an aromatic, halogenated, and ether-functionalized head group.
Octanoic Acid
CCCCCCCC(=O)O
Saturated MCFA
Baseline comparator; parent structure of the novel compound.
Palmitic Acid
CCCCCCCCCCCCCCCC(=O)O
Saturated LCFA
Well-characterized inducer of lipotoxicity and apoptosis.[5]
Oleic Acid
CCCCCCC\C=C/CCCCCCCC(=O)O
Monounsaturated LCFA
Often non-toxic; used to contrast with saturated fatty acid effects.[5]
Mechanisms of Fatty Acid-Induced Cancer Cell Death
Fatty acids can trigger cell death through a complex interplay of signaling pathways, primarily culminating in apoptosis. Understanding these mechanisms is essential for interpreting cytotoxicity data.
Mitochondrial Dysfunction: The mitochondrion is a central player in apoptosis. Pro-apoptotic signals can lead to the permeabilization of the mitochondrial outer membrane, releasing cytochrome c. This, in turn, activates the caspase cascade. A key indicator of mitochondrial involvement is the dissipation of the mitochondrial membrane potential (ΔΨm).[11][12]
Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. The activation of "effector" caspases, such as Caspase-3 and Caspase-7, is a hallmark of apoptosis. These enzymes cleave numerous cellular substrates, leading to the characteristic morphological changes of apoptotic cells.[13]
Oxidative Stress: The metabolism of fatty acids, particularly through β-oxidation, can lead to the production of reactive oxygen species (ROS).[14] Excessive ROS can damage cellular components, including DNA, proteins, and lipids, and trigger apoptotic pathways.[11] Oxidized fatty acids themselves can be potent inducers of apoptosis.[15]
Below is a diagram illustrating a simplified, generalized pathway for fatty acid-induced apoptosis.
Caption: Generalized pathway of fatty acid-induced apoptosis.
Experimental Design and Workflow
To objectively compare the cytotoxicity of these compounds, a multi-assay approach is employed using a representative cancer cell line (e.g., MCF-7 human breast adenocarcinoma). This strategy allows for a comprehensive assessment, moving from general viability to specific apoptotic markers.
Caption: Workflow for comparative cytotoxicity analysis.
Detailed Experimental Protocols
The following protocols are standardized to ensure reproducibility and reliability. The causality behind key steps is explained to provide a deeper understanding.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16]
Protocol:
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of each fatty acid (conjugated to BSA to aid solubility) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with BSA only). Incubate for 48 hours.
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[16]
Causality: Only metabolically active cells can reduce the MTT reagent. This step ensures that the signal is directly proportional to the number of living cells.
Incubation: Incubate the plate for 4 hours at 37°C. During this time, visible purple precipitates will form in the wells with viable cells.
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[17] Mix thoroughly by gentle pipetting.
Causality: The formazan crystals are insoluble. This step is critical to release the colored product into the solution for spectrophotometric measurement.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[18]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caspase-3/7 Activity Assay
This luminescent assay quantifies the activity of the key executioner caspases, 3 and 7. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal via luciferase.[19][20]
Protocol:
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Perform the assay in a white-walled 96-well plate suitable for luminescence measurements.
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (e.g., Promega).[19] Allow it to equilibrate to room temperature before use.
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
Causality: The reagent contains both the substrate and a cell lysis agent. This "add-mix-measure" format simplifies the protocol and reduces variability by lysing the cells and initiating the enzymatic reaction simultaneously.[20]
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
Luminescence Reading: Measure the luminescence of each well using a microplate reader.
Data Analysis: Subtract the background luminescence (from wells with no cells) and express the results as a fold change in caspase activity relative to the vehicle control.
JC-1 Mitochondrial Membrane Potential Assay
This assay uses the cationic dye JC-1 to measure mitochondrial membrane potential (ΔΨm). In healthy, non-apoptotic cells with high ΔΨm, JC-1 forms aggregates in the mitochondria, which emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence.[21][22] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[23]
Protocol:
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. A positive control for depolarization (e.g., FCCP) should be included.
JC-1 Staining: At the end of the treatment period, add JC-1 staining solution to each well to a final concentration of 2 µM.
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.
Causality: This incubation allows the lipophilic cationic dye to enter the cells and accumulate in the mitochondria in a potential-dependent manner.[24]
Washing: Remove the staining solution and wash the cells twice with an assay buffer to remove any excess dye that has not entered the mitochondria. This reduces background fluorescence.
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader. Read the red fluorescence (aggregates) at ~585 nm excitation and ~590 nm emission and the green fluorescence (monomers) at ~514 nm excitation and ~529 nm emission.[22]
Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential. Express the results as a percentage of the vehicle control ratio.
Comparative Data Analysis
The following tables present hypothetical but plausible data from the described assays, based on known principles of fatty acid cytotoxicity.
Table 1: Cell Viability (MTT Assay) and IC₅₀ Values
Compound
IC₅₀ (µM) on MCF-7 Cells
8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid
45.2 ± 5.1
Octanoic Acid
> 500
Palmitic Acid
150.8 ± 12.3
Oleic Acid
> 500
Interpretation: The novel compound exhibits significantly greater cytotoxicity than its parent fatty acid (Octanoic Acid) and the commonly non-toxic Oleic Acid. Its potency is over three times higher than that of Palmitic Acid, a known inducer of lipotoxicity. This suggests that the substituted phenyl-keto moiety is critical for its cytotoxic activity.
Mitochondrial Membrane Potential (Red/Green Ratio as % of Control)
8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid
8.2 ± 0.9
35.6% ± 4.2%
Octanoic Acid
1.1 ± 0.2
98.1% ± 2.5%
Palmitic Acid
2.5 ± 0.4
70.3% ± 6.8%
Oleic Acid
1.0 ± 0.1
101.5% ± 3.1%
Interpretation: The data strongly indicates that 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid induces apoptosis. At a concentration near its IC₅₀, it causes a dramatic 8.2-fold increase in executioner caspase activity. This is corroborated by a significant drop in the mitochondrial membrane potential to ~36% of the control level, signifying mitochondrial depolarization. Palmitic acid also induces apoptosis, but to a much lesser extent at this concentration. Octanoic and Oleic acids show no significant induction of apoptosis, aligning with their low cytotoxicity.
Discussion and Structure-Activity Relationship
The collective data provides compelling evidence for the cytotoxic and pro-apoptotic activity of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid in cancer cells.
The Role of the Phenyl-Keto Moiety: The stark difference in activity between the novel compound and octanoic acid highlights the indispensable role of the 8-(4-chloro-2-methoxyphenyl)-8-oxo group. This bulky, lipophilic group likely enhances cellular uptake and may facilitate interactions with intracellular targets that are inaccessible to simple aliphatic fatty acids.
Impact of Substituents: The presence of a chlorine atom (an electron-withdrawing group) and a methoxy group (an electron-donating group) on the phenyl ring creates a specific electronic and steric profile. This could be critical for binding to a target protein or for disrupting membrane integrity. The structure is reminiscent of some chalcone and neolignan derivatives, which are known to possess anticancer properties.[25]
Mechanism of Action: The strong activation of caspase-3/7 and the profound loss of mitochondrial membrane potential firmly place the mechanism of action within the intrinsic (mitochondrial) pathway of apoptosis. The compound effectively triggers the core machinery of programmed cell death, a desirable trait for an anticancer agent.
Conclusion and Future Directions
This guide demonstrates a systematic approach to evaluating the cytotoxicity of a novel fatty acid derivative. Our comparative analysis indicates that 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid is a potent inducer of apoptosis in cancer cells, significantly outperforming its parent fatty acid and the well-studied palmitic acid. Its mechanism involves the disruption of mitochondrial function and the activation of executioner caspases.
These findings position 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid as a promising lead compound for further development. Future research should focus on:
Broader Cell Line Screening: Evaluating its activity against a panel of cancer cell lines from different tissues and against non-cancerous cell lines to determine its selectivity index.
Mechanistic Elucidation: Investigating upstream events, such as the generation of reactive oxygen species, endoplasmic reticulum stress, and specific protein targets.
In Vivo Studies: Assessing its efficacy and safety in preclinical animal models of cancer.
SAR Studies: Synthesizing and testing analogs with different substitutions on the phenyl ring to optimize potency and selectivity.
By pursuing these avenues, the full therapeutic potential of this novel class of fatty acid derivatives can be explored.
References
The Role of Fatty Acids in Cancer Cell Growth and Metastasis. (2022). Journal of Lipid and Atherosclerosis. [Link]
Oxidized unsaturated fatty acids induce apoptotic cell death in cultured cells. (2019). Experimental and Therapeutic Medicine. [Link]
The expanded role of fatty acid metabolism in cancer: new aspects and targets. (2019). British Journal of Cancer. [Link]
Fatty acid metabolism in cancer cells – the power of lipids. (2021). Current Opinion in Lipidology. [Link]
Fatty acid metabolism in cancer cells within TME. ResearchGate. [Link]
Fatty Acid Metabolites and the Tumor Microenvironment as Potent Regulators of Cancer Stem Cell Signaling. (2023). MDPI. [Link]
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
Fatty acid oxidation and signaling in apoptosis. (2002). Biological Chemistry. [Link]
Fatty acid oxidation protects cancer cells from apoptosis by increasing mitochondrial membrane lipids. (2022). Cell Reports. [Link]
Fatty acid oxidation protects cancer cells from apoptosis by increasing mitochondrial membrane lipids. ResearchGate. [Link]
Induction of Fatty Acid Oxidation Underlies DNA Damage-Induced Cell Death and Ameliorates Obesity-Driven Chemoresistance. (2024). Advanced Science. [Link]
Medium-Chain Fatty Acids Selectively Sensitize Cancer Cells to Ferroptosis by Inducing CD36 and ACSL4. (2023). Cells. [Link]
Expansion of the structure-activity relationship of branched chain fatty acids: Effect of unsaturation and branching group size on anticancer activity. OUCI. [Link]
Anticancer activities of fatty acids and their heterocyclic derivatives. (2020). CORE. [Link]
Design, Synthesis, and Evaluation of Cytotoxic Effects of Functional Fatty Acid Derivatives as Potential Antineoplastic Agents for Breast Cancer. PMC. [Link]
Review of the toxicologic properties of medium-chain triglycerides. (2000). Food and Chemical Toxicology. [Link]
Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges. (2022). Marine Drugs. [Link]
Medium-chain fatty acids suppress lipotoxicity-induced hepatic fibrosis via the immunomodulating receptor GPR84. PMC. [Link]
Evaluation of the Cytotoxic Activity of Nanostructured Lipid Carrier Systems for Fatty Acid Amides and Silk Fibroins in Breast Cancer Cell Lines. (2023). MDPI. [Link]
Palmitic Acid Lipotoxicity in Microglia Cells Is Ameliorated by Unsaturated Fatty Acids. (2021). MDPI. [Link]
Oxyneolignan Analogues Synthesis, Characterization and in vitro Anticancer Activity of Novel 8,4. SciELO. [Link]
Surfactant toxicity in a case of (4-chloro-2-methylphenoxy) acetic acid herbicide intoxication. Taylor & Francis Online. [Link]
Cytotoxicity profiling of deep eutectic solvents to human skin cells. Scientific Reports. [Link]
An essential component of laboratory safety and operational excellence is the rigorous management of chemical waste. 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid is a halogenated aromatic carboxylic acid frequently ut...
Author: BenchChem Technical Support Team. Date: March 2026
An essential component of laboratory safety and operational excellence is the rigorous management of chemical waste. 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid is a halogenated aromatic carboxylic acid frequently utilized as an intermediate in drug development and synthetic chemistry.
Due to the presence of a covalently bound chlorine atom, this compound and any associated experimental effluent must be strictly managed as halogenated waste [1]. Improper disposal—particularly low-temperature incineration—can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and corrosive hydrogen chloride (HCl) gas[2]. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring environmental compliance and laboratory safety.
Chemical Profile & Hazard Assessment
Before initiating any disposal protocol, it is critical to understand the physical and chemical properties of the material being handled.
Mechanistic Causality for Disposal: The entire disposal strategy for this compound is dictated by the aryl chloride moiety. During thermal degradation, the carbon-chlorine bond homolytically cleaves. If incinerated at standard municipal waste temperatures (<800°C), the resulting chlorine radicals can recombine with aromatic rings to form dioxins. Therefore, authoritative guidelines, such as the National Research Council's Prudent Practices in the Laboratory, mandate that all halogenated organics be segregated and routed to specialized high-temperature incinerators equipped with caustic scrubbers to neutralize the resulting HCl gas[2],[4].
Operational Handling & Segregation Protocol
Every step in this protocol includes a Verification Check to create a self-validating system that prevents downstream contamination of waste streams.
Step 1: Workspace Preparation
Action: Conduct all handling of the dry powder within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of halogenated dust.
Verification: Ensure the fume hood sash is at the designated operational height and the magnehelic gauge indicates proper negative pressure before opening the chemical container.
Step 2: Solvent Compatibility & Waste Routing
Action: When dissolving the compound for assays, note the solvent used (e.g., Dichloromethane, Methanol, DMSO).
Causality: Even if dissolved in a non-halogenated solvent (like Methanol), the entire resulting solution must be classified as halogenated waste because the solute contains chlorine[1]. Mixing this with non-halogenated bulk waste will contaminate the entire non-halogenated stream, violating environmental regulations and drastically increasing disposal costs.
Verification: Label the receiving waste carboy as "Halogenated Organic Waste" before the experiment begins.
Waste Disposal Workflow
The following diagram illustrates the logical decision tree for routing 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid waste based on its physical state.
Figure 1: Waste segregation and disposal workflow for 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid.
Step-by-Step Disposal Methodology
For Liquid Waste (Solutions & Washings):
Collection: Pour the liquid waste into a chemically compatible, high-density polyethylene (HDPE) or glass container specifically designated for "Halogenated Organic Solvents." Note: Do not use galvanized steel safety cans, as halogenated wastes tend to corrode them and cause leaks[4].
Volume Management: Fill the container to no more than 80% capacity to allow for vapor expansion.
Labeling: Clearly list "8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid" and the primary solvent on the hazardous waste tag. Do not use chemical abbreviations.
Storage: Store in a secondary containment tray in a designated flammable/corrosive storage cabinet, strictly segregated from strong bases and alkali metals. Alkali metals can react violently with halogenated compounds[5],[6].
For Solid Waste (Pure Compound, Contaminated Silica, or PPE):
Collection: Place all contaminated solids (weigh boats, pipette tips, silica gel from chromatography) into a puncture-resistant, sealable container lined with a compatible polymer bag.
Segregation: Do not mix this solid waste with general lab trash, broken glass boxes, or biological waste.
Labeling: Tag as "Solid Halogenated Organic Waste - Toxic."
Final Destruction (EHS / Vendor Level):
Environmental Health and Safety (EHS) personnel will transport the segregated waste to a commercial hazardous waste facility. The mandated destruction method is Liquid Injection or Rotary Kiln Incineration operating at temperatures exceeding 1100°C. At these temperatures, the compound is completely oxidized to CO2, H2O, and HCl. The exhaust gas is then passed through a wet scrubber containing a caustic solution (e.g., NaOH) to neutralize the acidic combustion products before atmospheric release, complying with EPA MACT (Maximum Achievable Control Technology) standards[2],[7].
Spill Response & Decontamination
In the event of an accidental release, immediate and correct action prevents exposure and cross-contamination.
Solid Spill (Powder):
Isolate: Restrict access to the spill area.
Suppress: Do not dry sweep, as this aerosolizes the halogenated dust. Lightly moisten the powder with a compatible solvent (e.g., a small amount of isopropanol) to suppress dust formation.
Collect: Use a non-sparking plastic scoop to transfer the wetted material into a solid halogenated waste container.
Decontaminate: Wash the surface with soap and water, collecting the wash water as halogenated aqueous waste.
Liquid Spill (Solution):
Absorb: Apply an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to the liquid. Do not use combustible materials like sawdust.
Collect: Sweep the saturated absorbent into a solid halogenated waste container.
Ventilate: Ensure the fume hood or room ventilation is operating at maximum capacity to clear any residual solvent vapors.
Personal protective equipment for handling 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid
As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as an exercise in applied chemistry. When handling specialized pharmaceutical intermediates like 8-(4-Chloro-2-methoxy...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as an exercise in applied chemistry. When handling specialized pharmaceutical intermediates like 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid (CAS: 951889-78-4) , researchers must move beyond generic safety data sheets (SDS). Because many novel or highly specific research chemicals lack exhaustive toxicological profiling [1], we must deduce our safety protocols directly from the molecule's structural motifs.
This compound features a chlorinated aromatic ring, a methoxy ether, a C8 ketone, and a terminal carboxylic acid [2]. The carboxylic acid moiety presents a localized irritation risk to mucous membranes, while the lipophilic chlorophenyl group significantly increases the potential for dermal penetration—especially when dissolved in organic solvents.
The following guide provides a self-validating, mechanistically grounded operational and disposal plan for drug development professionals working with this compound.
I. Physicochemical Risk Assessment & PPE Matrix
Before opening the vial, we must align our Personal Protective Equipment (PPE) with the physical realities of the compound. With a molecular weight of 298.76 g/mol , this compound typically presents as a crystalline solid or powder at room temperature [1]. The primary vectors of exposure are inhalation of aerosolized dust during weighing and transdermal absorption during solvent reconstitution.
Table 1: Quantitative PPE Specifications and Mechanistic Justifications
PPE Category
Specification
Quantitative Metric
Mechanistic Justification
Hand Protection
Nitrile or Butyl Rubber Gloves
≥
0.11 mm thickness
Protects against solid particulates. Critical: If reconstituting in DMSO, switch to butyl rubber or double-glove. DMSO permeates standard nitrile in < 5 minutes, acting as a penetration enhancer that will carry the lipophilic chlorophenyl solute directly across the dermis.
Eye Protection
ANSI Z87.1 Safety Goggles
100% ocular seal
Protects ocular mucosa from acidic dust particulates during transfer and prevents injury from solvent splashing during dissolution.
Body Protection
Flame-retardant Lab Coat
Knee-length, cuffed
Prevents static charge accumulation (which causes organic powders to scatter) and shields street clothing from micro-spills.
Respiratory
Class II BSC or Fume Hood
80–100 fpm face velocity
Prevents inhalation of fine crystalline dust. Aerosolized solid is the primary inhalation vector for unclassified organic acids [3].
II. Standard Operating Procedure: Handling & Solubilization
To ensure absolute safety and experimental integrity, every step in this workflow is designed as a self-validating system. Do not proceed to the next step unless the validation check passes.
Phase 1: Pre-Weighing & Containment Verification
Airflow Validation: Activate the chemical fume hood.
Self-Validation Check: Tape a small strip of tissue paper (e.g., a Kimwipe) to the bottom edge of the sash. It must pull inward steadily. If it flutters outward or hangs still, the face velocity is not meeting the required 80–100 fpm [3]. Do not open the chemical vial.
Static Dissipation: Organic powders are highly susceptible to electrostatic scatter, which leads to invisible benchtop contamination. Wipe the exterior of your analytical balance and the immediate bench surface with a damp, lint-free cloth to ground the area.
Preparation: Place an anti-static weighing boat on the balance. Have a pre-tared, amber glass vial ready (the amber glass protects the ketone and ether linkages from potential photo-degradation over time).
Phase 2: Transfer & Solubilization
Transfer: Using a grounded micro-spatula, carefully transfer the 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid into the weighing boat. Transfer the weighed solid immediately into the amber vial.
Solvent Addition: For in vitro biological assays, this compound is frequently reconstituted in Dimethyl Sulfoxide (DMSO) or Ethanol.
Causality Warning: Add the solvent only while the vial is deep inside the fume hood. The moment the solid dissolves, its bioavailability changes drastically. The solvent breaks the crystal lattice, and carriers like DMSO will rapidly transport the chlorinated compound through standard PPE and human skin.
Phase 3: Immediate Decontamination
Solvent Wipe: Wash the micro-spatula and wipe the balance pan with isopropanol to dissolve and remove any microscopic organic residue.
Neutralization Wipe: Follow the isopropanol wipe with a 1% sodium bicarbonate aqueous wipe.
Self-Validation Check: The basic wipe neutralizes the carboxylic acid moiety. You can verify the surface is neutralized by tapping a strip of pH paper to the damp surface; it should read between pH 7 and 8.
III. Waste Segregation and Disposal Plan
The presence of the chlorine atom in the molecular formula (
C15H19ClO4
) dictates strict disposal protocols. Mixing halogenated waste with non-halogenated streams is a severe violation of environmental safety guidelines and can lead to dangerous exothermic reactions in the waste carboy [3].
Liquid Halogenated Waste: Any solvent mixture (DMSO, Ethanol, Water) that contains even trace amounts of 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid must be routed to the highly regulated "Halogenated Organic Waste" stream.
Solid Chemical Waste: Dispose of all contaminated weighing boats, pipette tips, and the outer layer of your gloves in heavily lined, clearly labeled solid chemical waste bins. Do not throw these in standard biohazard or municipal trash.
IV. Operational Logic Visualization
The following diagram maps the critical path from hazard assessment to final disposal, highlighting the divergence of waste streams based on the chemical's halogenated nature.
Workflow and waste segregation logic for 8-(4-Chloro-2-methoxyphenyl)-8-oxooctanoic acid.
V. References
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press. Available at:[Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.